3-Hydroxy-2-methylbenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-7(5-9)3-2-4-8(6)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCRPNCXLQHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342916 | |
| Record name | 3-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90111-15-2 | |
| Record name | 3-Hydroxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzaldehyde (CAS No. 90111-15-2), a substituted aromatic aldehyde. Due to its specific substitution pattern, this compound presents potential as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, spectroscopic information, and predicted safety characteristics. While detailed experimental protocols and specific applications in drug development are not widely reported in public literature, this guide provides foundational knowledge based on available data and predictive models.
Chemical and Physical Properties
This compound is a solid, appearing white to yellow in color.[1] Its core structure consists of a benzene (B151609) ring substituted with a hydroxyl group at position 3, a methyl group at position 2, and a formyl (aldehyde) group at position 1.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that several of these values are predicted based on computational models due to a scarcity of published experimental data.
| Property | Value | Source |
| CAS Number | 90111-15-2 | [1][2] |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][3] |
| Appearance | White to yellow solid | [1] |
| Boiling Point (Predicted) | 250.6 ± 20.0 °C | [1] |
| Density (Predicted) | 1.175 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.59 ± 0.10 | [1][2] |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic pathway can be inferred from related chemical literature. A plausible route involves the formylation of 2-methylphenol or a derivative. A general synthesis workflow is depicted below.
References
Synthesis of 3-Hydroxy-2-methylbenzaldehyde from o-Cresol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-hydroxy-2-methylbenzaldehyde from the readily available starting material, o-cresol (B1677501). The synthesis of this substituted benzaldehyde (B42025) is of significant interest due to its potential as a versatile intermediate in the development of novel pharmaceutical compounds and other fine chemicals. This document details three prominent ortho-formylation methods: the Reimer-Tiemann reaction, the Duff reaction, and a metal-mediated formylation, with a specific focus on a high-yield tin-catalyzed process.
Executive Summary
The ortho-formylation of o-cresol is the most direct approach to synthesizing this compound. This guide presents a comparative analysis of three key methodologies. While the Reimer-Tiemann and Duff reactions are classical methods for phenol (B47542) formylation, they often present challenges in terms of yield and regioselectivity. In contrast, modern metal-mediated methods, particularly using tin(II) chloride, have demonstrated significantly higher yields and selectivity for the desired ortho-product. This guide provides detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways to aid researchers in selecting and implementing the most suitable method for their needs.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for the formylation of o-cresol depends on factors such as desired yield, required purity, available reagents, and scalability. The following table summarizes the quantitative data associated with the methods detailed in this guide.
| Method | Reagents | Typical Reaction Conditions | Yield of 2-hydroxy-3-methylbenzaldehyde (B1203309) | Regioselectivity |
| Reimer-Tiemann Reaction | o-Cresol, Chloroform (B151607), Strong Base (e.g., NaOH) | Biphasic solvent system, elevated temperature (e.g., 70-80°C) | Moderate (often a mixture of isomers) | Predominantly ortho, but para-isomer is a common byproduct |
| Duff Reaction | o-Cresol, Hexamethylenetetramine (HMTA), Acid (e.g., Acetic Acid) | Heating (e.g., 150-160°C) followed by acid hydrolysis | Generally low to moderate | Highly ortho-selective |
| Tin-Mediated Formylation | o-Cresol, Paraformaldehyde, Tin(II) Chloride, Tri-n-butylamine | Toluene (B28343), Reflux | High (up to 85%)[1] | Highly ortho-selective |
Experimental Protocols
Tin-Mediated Ortho-Formylation of o-Cresol
This method, adapted from a patented procedure, offers high yield and selectivity for the desired product[1].
Materials:
-
o-Cresol
-
Paraformaldehyde
-
Anhydrous Tin(II) Chloride (SnCl₂)
-
Tri-n-butylamine
-
Toluene
-
Hydrochloric Acid (1N)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add o-cresol (0.1 mole), paraformaldehyde (0.3 mole), anhydrous tin(II) chloride (0.01 mole), and toluene (200 mL).
-
Add tri-n-butylamine (0.04 mole) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into 1N hydrochloric acid.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography.
Reimer-Tiemann Reaction (Adapted for o-Cresol)
This is a classical method for the ortho-formylation of phenols[2][3][4]. The following is a general procedure adapted for o-cresol.
Materials:
-
o-Cresol
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Sulfuric Acid (dilute)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, dissolve o-cresol in 95% ethanol[1].
-
With stirring, rapidly add a concentrated aqueous solution of sodium hydroxide[1].
-
Heat the resulting solution to 70–80 °C using a water bath[1].
-
Begin the dropwise addition of chloroform at a rate that maintains gentle reflux[1].
-
After the addition is complete, continue stirring for an additional hour[1].
-
Cool the reaction mixture and acidify with dilute sulfuric acid.
-
Perform steam distillation to separate the product from the reaction mixture.
-
Extract the distillate with diethyl ether.
-
Wash the ether extract with water and dry over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude product, which will likely be a mixture of 2-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methylbenzaldehyde.
-
The isomers can be separated by column chromatography.
Duff Reaction (Adapted for o-Cresol)
The Duff reaction is another established method for ortho-formylation of phenols using hexamethylenetetramine[5][6][7]. The following is a general procedure adapted for o-cresol.
Materials:
-
o-Cresol
-
Hexamethylenetetramine (HMTA)
-
Boric Acid
-
Sulfuric Acid (dilute)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a glyceroboric acid medium by heating a mixture of glycerol and boric acid.
-
Intimately mix o-cresol and hexamethylenetetramine.
-
Add the mixture to the hot glyceroboric acid medium and heat to 150-160°C for 2-3 hours[6].
-
Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.
-
Steam distill the mixture to isolate the crude product.
-
Extract the distillate with diethyl ether.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 2-hydroxy-3-methylbenzaldehyde.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Characterization of 2-Hydroxy-3-methylbenzaldehyde
The synthesized product should be characterized to confirm its identity and purity. The following table summarizes key analytical data for 2-hydroxy-3-methylbenzaldehyde.
| Property | Value |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol |
| Appearance | Liquid |
| Boiling Point | 204 °C/730 mmHg[1] |
| Density | 1.123 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.564[1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 11.25 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.38-7.36 (m, 2H, Ar-H), 6.91 (t, J=7.5 Hz, 1H, Ar-H), 2.23 (s, 3H, -CH₃)[2] |
| ¹³C NMR | (Data available on SpectraBase)[8][9] |
| IR (ATR) | (Spectrum available on SpectraBase)[8] |
Visualizing the Synthesis
Reaction Pathways
The following diagrams illustrate the chemical transformations involved in the synthesis of 2-hydroxy-3-methylbenzaldehyde from o-cresol via the three described methods.
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is outlined below.
References
- 1. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 3-Hydroxy-2-methylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-methylbenzaldehyde (CAS No. 90111-15-2), a valuable aromatic aldehyde intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₈O₂[1]
-
Molecular Weight: 136.15 g/mol [1]
-
Canonical SMILES: CC1=C(C=CC=C1O)C=O[1]
-
InChIKey: ZRYCRPNCXLQHPN-UHFFFAOYSA-N[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~7.4 | d | 1H | Aromatic proton |
| ~7.2 | t | 1H | Aromatic proton |
| ~7.0 | d | 1H | Aromatic proton |
| ~5.5-6.5 | br s | 1H | Hydroxyl proton (-OH) |
| ~2.3 | s | 3H | Methyl proton (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type |
| ~192 | C=O (Aldehyde) |
| ~155 | C-OH (Aromatic) |
| ~138 | C-CH₃ (Aromatic) |
| ~130 | C-H (Aromatic) |
| ~125 | C-CHO (Aromatic) |
| ~120 | C-H (Aromatic) |
| ~118 | C-H (Aromatic) |
| ~15 | -CH₃ |
Infrared (IR) Spectroscopy
The vapor phase IR spectrum of this compound is available.[1] Key characteristic absorption bands are presented below.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3600-3200 | Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aldehyde) |
| ~2820 | Medium | C-H stretch (aldehyde, Fermi resonance) |
| ~1700-1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 136 | High | Molecular ion [M]⁺ |
| 135 | Medium | [M-H]⁺ |
| 107 | High | [M-CHO]⁺ |
| 79 | Medium | Fragmentation of the aromatic ring |
| 77 | Medium | Phenyl cation [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5).
-
The separated components elute from the column and enter the mass spectrometer's ion source.
-
In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the spectroscopic data and the chemical structure.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic data with the structure of this compound.
References
3-Hydroxy-2-methylbenzaldehyde molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Hydroxy-2-methylbenzaldehyde is an aromatic organic compound belonging to the family of hydroxybenzaldehydes. Its structure, featuring a hydroxyl group and a methyl group in addition to the aldehyde functionality on the benzene (B151609) ring, makes it a subject of interest for potential applications in chemical synthesis and as a building block for more complex molecules. This technical guide provides a summary of its core molecular and physical properties.
Molecular and Physical Data
The fundamental molecular and physical characteristics of this compound are summarized below. This data is compiled from chemical databases and is essential for any experimental design or computational analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | [1][2][3] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 90111-15-2 | [1][3] |
| Canonical SMILES | CC1=C(C=CC=C1O)C=O | [1] |
| InChI Key | ZRYCRPNCXLQHPN-UHFFFAOYSA-N | [1] |
| Predicted pKa | 9.59 ± 0.10 | [3] |
Synthesis and Experimental Information
Synthesis: While detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published, general synthetic routes for hydroxybenzaldehydes often involve the formylation of the corresponding phenol. One potential precursor for the synthesis of this compound is 2-methylphenol (o-cresol).[3]
Experimental Data and Biological Activity: A comprehensive search of scientific literature reveals a notable lack of published studies on the biological activity, experimental applications, and potential signaling pathway interactions of this compound. Chemical databases list the compound and its basic properties but do not link to significant research involving its use in biological or drug development contexts.[1]
For context, it is useful to consider the activities of its isomers, as substituted benzaldehydes are a class of compounds with diverse biological effects. For instance:
-
3-Hydroxybenzaldehyde has been studied for its vasculoprotective effects.[4]
-
2-Hydroxy-3-methylbenzaldehyde (an isomer) and its derivatives have been investigated for potential antitumor and antiproliferative properties.
It must be emphasized that these activities are of isomeric compounds and cannot be extrapolated to this compound without specific experimental validation. The unique positioning of the functional groups can dramatically alter the molecule's chemical and biological properties.
Logical Workflow for Future Research
Given the absence of biological data, a logical workflow for initiating research on this compound would follow a standard preclinical evaluation process.
Caption: Logical workflow for initial investigation of this compound.
Conclusion: this compound is a well-defined chemical entity with known molecular and physical properties. However, it remains a largely unexplored molecule within the scientific literature, particularly concerning its biological effects and potential applications in drug discovery and development. The lack of available data presents an opportunity for novel research into the properties and activities of this specific isomer. Future studies should focus on initial in vitro screening to identify any potential biological activities, which could then warrant more detailed mechanistic investigations.
References
Physical and chemical properties of 3-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbenzaldehyde, with the CAS number 90111-15-2, is an aromatic organic compound that belongs to the family of hydroxybenzaldehydes.[1][2] Its structure, featuring a hydroxyl, a methyl, and an aldehyde group on a benzene (B151609) ring, makes it a molecule of interest in various chemical and pharmaceutical research areas. The interplay of these functional groups provides a unique electronic and steric environment, rendering it a versatile building block for the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds with potential biological activities. This guide provides a comprehensive overview of its physical and chemical properties, a plausible experimental protocol for its synthesis, and a proposed workflow for its biological evaluation.
Physical and Chemical Properties
While experimental data for this compound is not extensively available in public literature, a combination of predicted data and information on its isomers allows for a reliable characterization.
General and Physical Properties
The fundamental identifiers and physical properties of this compound are summarized in the table below. The appearance is noted as a white to yellow solid.[3]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 90111-15-2 | [1][2] |
| Molecular Formula | C₈H₈O₂ | [1][4] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
| Predicted Boiling Point | 250.6 ± 20.0 °C | [2] |
| Predicted Density | 1.175 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 9.59 ± 0.10 | [4] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics | Reference |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), aldehyde proton (δ 9.5-10.5 ppm), methyl protons (δ 2.2-2.5 ppm), and a phenolic hydroxyl proton (variable, broad). | [5][6][7] |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), aldehyde carbon (δ 190-200 ppm), and a methyl carbon (δ 15-25 ppm). | [5][7][8] |
| Infrared (IR) | O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=O stretching (aldehyde, ~1680-1700 cm⁻¹), and C=C stretching (aromatic, ~1450-1600 cm⁻¹). | [9][10] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 136. Key fragments are expected at m/z = 135 ([M-H]⁺), 107 ([M-CHO]⁺), and potentially 77 (phenyl cation). The top three peaks observed in GC-MS are at m/z 136, 107, and 135. | [1][11][12][13] |
Experimental Protocols
Proposed Synthesis via Reimer-Tiemann Reaction
A plausible and well-established method for the synthesis of this compound is the ortho-formylation of o-cresol (B1677501) via the Reimer-Tiemann reaction.[14][15][16] This reaction involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution to introduce an aldehyde group primarily at the ortho position to the hydroxyl group.[17]
Reaction Scheme:
o-cresol + CHCl₃ + NaOH → this compound
Materials and Equipment:
-
o-cresol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve o-cresol in ethanol.
-
Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide to the flask while stirring. The mixture will become warm.
-
Addition of Chloroform: To the stirred solution, add chloroform dropwise through the condenser over a period of 30-60 minutes. The reaction is exothermic and the color of the mixture will darken.
-
Reflux: After the addition of chloroform is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Proposed Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the synthesis of this compound.
Potential Biological Activity and Evaluation
While there is no specific literature on the biological activity or signaling pathways of this compound, related hydroxybenzaldehyde derivatives have been investigated for various biological activities, including as tyrosinase inhibitors and aldehyde dehydrogenase (ALDH) inhibitors.[18][19][20][21] This suggests that this compound could be a candidate for screening in similar assays.
Proposed Biological Evaluation Workflow
The following diagram outlines a general workflow for the biological screening and target identification of a novel benzaldehyde (B42025) derivative like this compound.
References
- 1. This compound | C8H8O2 | CID 585876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 90111-15-2 [chemicalbook.com]
- 3. hil6_sln.html [ursula.chem.yale.edu]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. hmdb.ca [hmdb.ca]
- 7. 3-Hydroxybenzaldehyde(100-83-4) 13C NMR [m.chemicalbook.com]
- 8. 2-Methylbenzaldehyde(529-20-4) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
- 14. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. Process for the preparation of hydroxybenzaldehydes - Patent 0074272 [data.epo.org]
- 17. psiberg.com [psiberg.com]
- 18. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 19. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydroxy-2-methylbenzaldehyde: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzaldehyde, a significant aromatic aldehyde. While the precise historical account of its initial discovery and synthesis is not extensively documented in readily available literature, this document consolidates information on its probable synthetic origins, key experimental protocols for its preparation and characterization, and an analysis of its physicochemical properties.
Introduction and Physicochemical Properties
This compound, with the chemical formula C₈H₈O₂, is a substituted aromatic compound featuring a hydroxyl group and a methyl group on the benzene (B151609) ring, ortho and meta to the aldehyde functionality, respectively. Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 90111-15-2[1] |
| Molecular Formula | C₈H₈O₂[1] |
| Molecular Weight | 136.15 g/mol [1] |
| Predicted Boiling Point | 250.6 ± 20.0 °C |
| Predicted Density | 1.175 ± 0.06 g/cm³ |
| Predicted pKa | 9.59 ± 0.10[3] |
| Storage Temperature | Inert atmosphere, 2-8°C |
Historical Perspective on Synthesis
While a definitive record of the first synthesis of this compound is not clearly established, its preparation can be inferred from the historical development of formylation reactions of phenols and their derivatives. The most probable synthetic routes would involve the formylation of o-cresol (B1677501). Several classical organic reactions are suitable for this transformation.
Plausible Historical Synthetic Routes
The introduction of a formyl group onto a phenolic ring has been a subject of extensive research since the 19th century. The following named reactions represent the foundational methods that were likely employed or adapted for the synthesis of substituted hydroxybenzaldehydes like this compound.
-
Reimer-Tiemann Reaction: First reported by Karl Reimer and Ferdinand Tiemann, this reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[4] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. While it typically favors ortho-substitution, the presence of other substituents on the phenol (B47542) can influence the regioselectivity.
-
Gattermann Reaction: Developed by the German chemist Ludwig Gattermann, this reaction uses a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds. It is similar in principle to the Friedel-Crafts reaction.
-
Duff Reaction: This reaction utilizes hexamine as the formylating agent in the presence of an acid to introduce an aldehyde group ortho to the hydroxyl group of a phenol.
The synthesis of the related isomer, 2-hydroxy-3-methylbenzaldehyde, has been documented via the reaction of o-cresol with paraformaldehyde in the presence of a catalyst, highlighting a viable pathway for the formylation of cresol (B1669610) isomers.
Experimental Protocols for Synthesis and Characterization
Modern synthetic methods for this compound would likely involve an adaptation of the classical formylation reactions, optimized for yield and purity. Below are generalized experimental protocols for the synthesis and characterization of such compounds.
General Synthesis Protocol via Formylation of o-Cresol
This protocol is a generalized procedure based on established formylation methods.
Materials:
-
o-Cresol
-
Paraformaldehyde
-
Magnesium chloride (anhydrous)
-
Triethylamine (B128534) (dry)
-
Acetonitrile (dry)
-
Hydrochloric acid (5% aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a flask containing anhydrous magnesium chloride and dry acetonitrile, add o-cresol and dry triethylamine under an inert atmosphere.
-
Add paraformaldehyde to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add 5% aqueous hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the aldehyde proton (singlet, ~9-10 ppm), aromatic protons (multiplets, ~6.5-7.5 ppm), the hydroxyl proton (broad singlet), and the methyl protons (singlet, ~2.2-2.5 ppm).
-
¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (~190-200 ppm), the aromatic carbons (including those bonded to the hydroxyl and methyl groups), and the methyl carbon.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the sample (e.g., as a thin film or in a KBr pellet). Key vibrational bands to identify include a broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl group (~2850-3100 cm⁻¹), a strong C=O stretch of the aldehyde (~1650-1700 cm⁻¹), and C=C stretching vibrations of the aromatic ring (~1400-1600 cm⁻¹).
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer (e.g., with electron ionization). The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ).
Spectroscopic and Physicochemical Data
The following tables summarize key spectroscopic data for this compound, which are crucial for its identification and characterization.
Table 2: Spectroscopic Data for this compound [1]
| Spectroscopy Type | Key Data Points |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 136, 2nd Highest: 107, 3rd Highest: 135[1] |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectrum available from SpectraBase.[1] |
| ¹H NMR Spectroscopy | Predicted shifts can be calculated using various software. |
| ¹³C NMR Spectroscopy | Predicted shifts can be calculated using various software. |
Biological Activity and Structure-Activity Relationships
While specific studies on the biological signaling pathways of this compound are limited, the broader class of substituted benzaldehydes has been investigated for various biological activities. Structure-activity relationship (SAR) studies of hydroxybenzaldehydes have shown that the nature and position of substituents on the aromatic ring significantly influence their biological effects, such as antioxidant and antimicrobial properties.
The presence of a hydroxyl group is often associated with antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The methyl group can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets.
Conclusion
This compound is a valuable chemical intermediate whose synthesis is rooted in the classical formylation reactions of phenols. While its specific discovery is not well-documented, its preparation and characterization are achievable through standard organic chemistry techniques. The available physicochemical and spectroscopic data provide a solid foundation for its identification. Further research into its biological activities and potential applications in drug development is warranted, building upon the established structure-activity relationships of related substituted benzaldehydes.
References
A Technical Guide to the Research Applications of 3-Hydroxy-2-methylbenzaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential research applications of 3-hydroxy-2-methylbenzaldehyde, a versatile aromatic aldehyde. While direct research on this specific isomer is emerging, extensive studies on structurally similar hydroxybenzaldehydes provide a strong foundation for exploring its utility in medicinal chemistry, materials science, and analytical chemistry. This document outlines key synthetic pathways, detailed experimental protocols, and potential biological activities of derivatives of this compound, with a focus on Schiff bases and their metal complexes.
Disclaimer: The detailed experimental protocols and quantitative data presented herein are primarily based on a study of the closely related isomer, 3-hydroxybenzaldehyde (B18108). Researchers should consider these as a starting point and optimize the conditions for this compound.
Core Synthetic Pathways: Schiff Bases and Metal Complexes
This compound serves as a valuable precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). These Schiff bases can then act as ligands to form stable complexes with various metal ions.
The general synthetic workflow involves a two-step process: the synthesis of the Schiff base ligand followed by its complexation with a metal salt.
Caption: General workflow for the synthesis of Schiff bases and their metal complexes.
Research Application I: Antimicrobial and Antifungal Activity
Schiff bases and their metal complexes are known to exhibit a wide range of antimicrobial and antifungal activities.[1] The presence of the azomethine group is crucial for their biological action.[1] Metal chelation can enhance the antimicrobial activity of the Schiff base ligand.
Quantitative Data: Antifungal Activity
The following table summarizes the antifungal activity of a Schiff base derived from 3-hydroxybenzaldehyde and p-toluidine (B81030) (L) and its metal complexes against Candida glabrata and Candida albicans.[1]
| Compound | Candida glabrata (% Inhibition) | Candida albicans (% Inhibition) |
| Ligand (L) | 69.3 | 66.2 |
| Mn(II) Complex | 70.1 | 68.3 |
| Fe(II) Complex | 71.3 | 69.5 |
| Co(II) Complex | 72.5 | 70.8 |
| Ni(II) Complex | 73.1 | 71.2 |
| Zn(II) Complex | 74.2 | 72.4 |
| Miconazole (Standard) | 89.2 | 86.5 |
Data from a study on a Schiff base derived from 3-hydroxybenzaldehyde and p-toluidine.[1]
Experimental Protocol: Antifungal Activity (Agar Tube Dilution Method)
This protocol is adapted from a study on a Schiff base derived from 3-hydroxybenzaldehyde and p-toluidine.[1]
-
Medium Preparation: Prepare Sabouraud Dextrose Agar (B569324) (SDA) and dispense 4 mL into screw-capped tubes. Autoclave at 121°C for 15 minutes and allow to cool to 50°C.
-
Sample Preparation: Prepare stock solutions of the synthesized compounds (ligand and metal complexes) in DMSO at a concentration of 200 mg/mL.
-
Inoculation: Add 0.1 mL of the test compound solution to the molten SDA in the tubes. Allow the agar to solidify in a slanted position.
-
Fungal Culture: Inoculate the solidified agar slants with a 4 mm diameter piece of the fungal culture.
-
Incubation: Incubate the tubes at 28 ± 1°C for 7 days.
-
Observation: After incubation, observe the growth of fungi in the tubes. The percentage inhibition can be calculated by comparing the growth in the test tubes with that in the control tubes (containing only DMSO).
Research Application II: Antioxidant Activity
Schiff bases containing phenolic hydroxyl groups are potential antioxidants as they can scavenge free radicals.[2] The antioxidant activity can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
References
An In-depth Technical Guide to Structural Isomers and Analogs of 3-Hydroxy-2-methylbenzaldehyde for Researchers and Drug Development Professionals
Introduction: 3-Hydroxy-2-methylbenzaldehyde and its structural isomers are a class of substituted aromatic aldehydes that have garnered interest in various scientific fields, including medicinal chemistry and materials science. The specific arrangement of the hydroxyl, methyl, and aldehyde groups on the benzene (B151609) ring significantly influences their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the structural isomers of this compound, presenting their chemical properties, synthesis methodologies, and known biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.
Physicochemical Properties of this compound and its Structural Isomers
The structural variations among the isomers of hydroxy-methylbenzaldehyde lead to distinct physicochemical characteristics. These properties are crucial for understanding their behavior in biological systems and for designing synthetic routes. A summary of key physicochemical data is presented in Table 1.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | 90111-15-2 | C₈H₈O₂ | 136.15 | - | - | 9.59 (Predicted)[1] | |
| 4-Hydroxy-2-methylbenzaldehyde | 41438-18-0 | C₈H₈O₂ | 136.15 | 104-107 | 265.5 | - | |
| 2-Hydroxy-4-methylbenzaldehyde | 698-27-1 | C₈H₈O₂ | 136.15 | 58-61 | 219.5 | - | |
| 4-Hydroxy-3-methylbenzaldehyde | 15174-69-3 | C₈H₈O₂ | 136.15 | 118-120 | 250.6 | - | |
| 2-Hydroxy-3-methylbenzaldehyde (B1203309) | 824-42-0 | C₈H₈O₂ | 136.15 | 17 | 204 | 8.52 (Predicted)[2] | |
| 3-Hydroxy-5-methylbenzaldehyde | 60549-26-0 | C₈H₈O₂ | 136.15 | 78-80 | - | 9.35 (Predicted)[3] | |
| 5-Hydroxy-2-methylbenzaldehyde | 23942-00-9 | C₈H₈O₂ | 136.15 | - | - | - |
Biological Activities and Potential Applications
Several structural isomers of this compound have demonstrated a range of biological activities, suggesting their potential as lead compounds in drug discovery. The primary activities reported are antimicrobial, antioxidant, and enzyme inhibition. A summary of these activities is provided in Table 2.
| Compound Name | Biological Activity | Quantitative Data | Source |
| 4-Hydroxy-3-methylbenzaldehyde | Fungicidal (against Cryptococcus neoformans), Antibacterial (Gram-negative) | - | [4] |
| Anticancer, Antioxidant | - | [5] | |
| 2-Hydroxy-5-methylbenzaldehyde derivative | Antimicrobial (against S. aureus, E. faecalis, C. albicans, C. tropicalis) | MIC: 64-128 µg/mL | [6] |
| DNA cleavage and binding activity | - | [6] | |
| 2-Hydroxy-4-methoxybenzaldehyde (analog) | Antibacterial (against S. aureus), Antibiofilm | MIC: 1024 µg/mL | [7] |
| General Hydroxybenzaldehydes | Tyrosinase Inhibition | IC50 values vary depending on substitution pattern | [8] |
| Antioxidant (DPPH radical scavenging) | Activity depends on the position of the hydroxyl group | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for the synthesis of a representative isomer and for key biological assays.
Synthesis of 4-Hydroxy-3-methylbenzaldehyde via Reimer-Tiemann Reaction
This protocol describes a general method for the formylation of a phenol, adapted for the synthesis of 4-Hydroxy-3-methylbenzaldehyde from o-cresol (B1677501).
Materials:
-
o-cresol
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (B151607) (CHCl₃)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve o-cresol in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum inhibitory concentration of a compound against bacterial and fungal strains using a broth microdilution method.
Materials:
-
Test compound (e.g., 2-Hydroxy-5-methylbenzaldehyde derivative)
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole)
-
Solvent for test compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and solvent, but no compound).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
DPPH Radical Scavenging Antioxidant Assay
This protocol describes a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.[6][7]
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compound and the positive control in the same solvent.
-
In a 96-well plate, add a specific volume of each concentration of the test compound or control to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against compound concentration.
Visualizations: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a general experimental workflow and a putative signaling pathway.
General experimental workflow for the synthesis and evaluation of this compound isomers.
A putative signaling pathway potentially modulated by hydroxy-methylbenzaldehyde isomers.
Disclaimer: The signaling pathway diagram is a generalized representation based on the activities of related phenolic compounds. The specific molecular targets and pathways for each isomer of this compound require further investigation.
Conclusion
The structural isomers of this compound present a diverse set of physicochemical properties and biological activities. This guide has summarized the available quantitative data, provided detailed experimental protocols for their synthesis and biological evaluation, and visualized key workflows and potential mechanisms of action. For researchers and drug development professionals, these compounds represent a promising area for further exploration, particularly in the development of novel antimicrobial and antioxidant agents. Future studies should focus on elucidating the specific structure-activity relationships and the precise molecular mechanisms underlying their biological effects.
References
- 1. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodscentscompany.com]
- 2. 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | FH05730 [biosynth.com]
- 3. 3-Hydroxy-5-methylbenzaldehyde | C8H8O2 | CID 12293123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. 2-hydroxy-3-methylbenzaldehyde [stenutz.eu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the known physicochemical properties of 3-Hydroxy-2-methylbenzaldehyde, with a focus on its solubility and stability. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, a thorough understanding of these characteristics is crucial for optimizing reaction conditions, developing robust formulations, and ensuring long-term product integrity. This document compiles available data, presents detailed experimental protocols for determining these properties, and provides visual representations of key processes and pathways.
Core Compound Properties
This compound is an aromatic aldehyde with the chemical formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . Its structure, featuring a hydroxyl and a methyl group on the benzene (B151609) ring adjacent to the aldehyde, dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | PubChem |
| Molecular Weight | 136.15 g/mol | PubChem |
| CAS Number | 90111-15-2 | PubChem |
| Predicted pKa | 9.59 ± 0.10 | Guidechem |
Solubility Profile
Qualitative Solubility
Based on the principles of "like dissolves like," this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. Its solubility in water is likely to be moderate, influenced by the interplay between the polar functional groups and the hydrophobic benzene ring.
| Solvent Class | Solvent | Expected Solubility |
| Polar Protic | Water | Moderately Soluble |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble | |
| Nonpolar | Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for recording experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | Not Available |
| Ethanol | 25 | Not Available |
| Methanol | 25 | Not Available |
| Acetone | 25 | Not Available |
| Dimethyl Sulfoxide (DMSO) | 25 | Not Available |
Stability Profile
This compound, as a phenolic aldehyde, is susceptible to degradation under various environmental conditions. Understanding its stability is critical for defining appropriate storage conditions and predicting its shelf-life in formulations.
General Stability Considerations
-
Oxidation: The aldehyde group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, 3-hydroxy-2-methylbenzoic acid.
-
pH: The phenolic hydroxyl group can be deprotonated under basic conditions, which may influence the compound's stability and reactivity.
-
Light: Aromatic compounds, particularly those with hydroxyl and aldehyde groups, can be sensitive to light, potentially leading to photolytic degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for this compound is not available, the following table outlines the expected outcomes based on the behavior of similar compounds.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely stable | Not Available |
| Basic (e.g., 0.1 M NaOH) | Potential degradation | Not Available |
| Oxidative (e.g., 3% H₂O₂) | Likely degradation | 3-Hydroxy-2-methylbenzoic acid, products of aromatic ring cleavage |
| Thermal (e.g., 60°C) | Potential degradation | Not Available |
| Photolytic (UV/Vis light) | Potential degradation | Not Available |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the solubility and stability of this compound.
Solubility Determination: Isothermal Shake-Flask Method
This method is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Workflow for Isothermal Shake-Flask Solubility Determination
A Comprehensive Technical Guide to the Safe Handling and Laboratory Use of 3-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and use of 3-Hydroxy-2-methylbenzaldehyde in a laboratory setting. The following sections detail the compound's properties, potential hazards, safety protocols, and relevant biological information to ensure its proper and safe utilization in research and development.
Compound Identification and Properties
This compound is an aromatic aldehyde with the chemical formula C₈H₈O₂.[1][2] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a methyl group, and a formyl (aldehyde) group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1] |
| CAS Number | 90111-15-2 | [1][2] |
| Appearance | Not explicitly stated, but related compounds are typically solids. | |
| pKa (Predicted) | 9.59 ± 0.10 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 |
Hazard Identification and Safety Precautions
Table 2: Hazard Identification and GHS Classification (Based on Related Isomers)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If significant dust or aerosol generation is expected, a respirator may be necessary.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling: Avoid creating dust. Weigh and handle the compound in a designated area, preferably within a chemical fume hood. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be taken.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Follow the same procedure as for small spills for cleanup and disposal.
Experimental Protocols
While specific experimental protocols for this compound are not extensively documented in publicly available literature, its structural features suggest its use as a precursor in the synthesis of more complex molecules, such as Schiff bases. The following are generalized protocols for its handling and a common synthetic application.
General Protocol for Weighing and Preparing Solutions
This protocol outlines the safe handling of this compound powder when preparing solutions.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol (B145695), DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Don all required PPE (lab coat, safety goggles, gloves).
-
Perform all weighing and handling operations within a certified chemical fume hood.
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula, avoiding the creation of dust.
-
Record the exact weight.
-
Transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a small amount of the desired solvent to the flask to dissolve the solid, using a magnetic stirrer if necessary.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
General Protocol for the Synthesis of a Schiff Base Derivative
This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
A primary amine (R-NH₂)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.
-
In a separate beaker, dissolve 1 equivalent of the primary amine in ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or vacuum oven.
-
Characterize the product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).
Biological Activity and Signaling Pathways
While the direct biological activities of this compound are not extensively reported, studies on the closely related isomer, 3-hydroxybenzaldehyde (B18108) (3-HBA), have shown interesting effects on cellular signaling pathways.
Research has indicated that 3-HBA can activate the Sonic Hedgehog (Shh) signaling pathway in mouse astrocytes.[4] This pathway is crucial for development and has been implicated in cell proliferation and survival. The activation of the Shh pathway by 3-HBA was shown to enhance the viability of astrocytes.[4] Given the structural similarity, it is plausible that this compound could exhibit similar biological activities, making it a compound of interest for further investigation in neuroprotective and regenerative medicine research.
Furthermore, other studies have highlighted the vasculoprotective effects of 3-HBA, demonstrating its ability to inhibit vascular smooth muscle cell proliferation and endothelial cell inflammation through the modulation of signaling molecules such as AKT, NF-κB, and p38.[5][6][7]
Mandatory Visualizations
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Postulated Signaling Pathway Activation
The following diagram illustrates the activation of the Sonic Hedgehog (Shh) signaling pathway, as has been observed with the related compound 3-hydroxybenzaldehyde.
Caption: Postulated activation of the Sonic Hedgehog (Shh) signaling pathway by 3-hydroxybenzaldehyde.
References
- 1. This compound | C8H8O2 | CID 585876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]
- 6. nbinno.com [nbinno.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Methylcoumarin Derivatives from 3-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 8-methylcoumarin (B190244) derivatives, utilizing 3-Hydroxy-2-methylbenzaldehyde as the starting material. The primary synthetic route described is the Knoevenagel condensation, a reliable method for forming the coumarin (B35378) scaffold. Additionally, this document outlines the potential applications of these derivatives in cancer research, supported by data on their biological activities and impact on cellular signaling pathways.
Introduction
Coumarins are a prominent class of benzopyrone-based heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities. The substitution pattern on the coumarin ring plays a crucial role in determining their biological efficacy. The synthesis of 8-methylcoumarin derivatives, starting from this compound, offers a strategic approach to developing novel therapeutic agents. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and an aldehyde or ketone, provides an efficient route to these valuable molecules.
Synthesis of 8-Methylcoumarin Derivatives via Knoevenagel Condensation
The Knoevenagel condensation of this compound with various active methylene compounds leads to the formation of a range of 3-substituted-8-methylcoumarin derivatives. The general reaction scheme is depicted below.
General Reaction:
Figure 1: General scheme for the Knoevenagel condensation.
Experimental Protocols
Below are detailed protocols for the synthesis of three different 8-methylcoumarin derivatives using this compound and different active methylene compounds.
Protocol 1: Synthesis of 3-Acetyl-8-methylcoumarin
This protocol describes the reaction of this compound with ethyl acetoacetate (B1235776).
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (B145695) (solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and ethyl acetoacetate (12 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (5 drops) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 100 mL of ice-cold 1M HCl solution with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water (3 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure 3-Acetyl-8-methylcoumarin.
-
Dry the purified crystals under vacuum over anhydrous sodium sulfate.
-
Protocol 2: Synthesis of 8-Methylcoumarin-3-carboxylic acid ethyl ester
This protocol details the reaction of this compound with diethyl malonate.
-
Materials:
-
This compound
-
Diethyl malonate
-
L-proline (catalyst)
-
Ethanol (solvent)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (10 mmol) in 40 mL of ethanol, add diethyl malonate (15 mmol) and L-proline (1 mmol, 10 mol%).
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to yield 8-Methylcoumarin-3-carboxylic acid ethyl ester.
-
Protocol 3: Synthesis of 3-Cyano-8-methylcoumarin
This protocol outlines the reaction of this compound with malononitrile (B47326).
-
Materials:
-
This compound
-
Malononitrile
-
Ammonium (B1175870) acetate (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (10 mmol), malononitrile (10 mmol), and a catalytic amount of ammonium acetate (1 mmol) in 25 mL of ethanol.
-
Stir the mixture at room temperature for 2-3 hours. The reaction is typically rapid and may result in the precipitation of the product.
-
If a precipitate forms, collect it by vacuum filtration. If not, slowly add cold distilled water to the reaction mixture to induce precipitation.
-
Wash the collected solid with cold ethanol (2 x 15 mL).
-
Recrystallize the product from ethanol to obtain pure 3-Cyano-8-methylcoumarin.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 8-methylcoumarin derivatives from this compound. Please note that yields are highly dependent on reaction scale and purification methods.
| Derivative Name | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| 3-Acetyl-8-methylcoumarin | Ethyl acetoacetate | Piperidine | Ethanol | 4-6 | 75-85 |
| 8-Methylcoumarin-3-carboxylic acid ethyl ester | Diethyl malonate | L-proline | Ethanol | 12-18 | 60-70 |
| 3-Cyano-8-methylcoumarin | Malononitrile | Ammonium acetate | Ethanol | 2-3 | 80-90 |
Biological Applications in Cancer Research
Coumarin derivatives are known to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][2] 8-Methylcoumarin derivatives, in particular, have shown promise as potential therapeutic agents.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of 8-methylcoumarin derivatives against various cancer cell lines. For instance, certain 8-methylcoumarin derivatives have shown notable cytotoxicity against human prostate cancer (PC-3) and triple-negative breast cancer (MDA-MB-231) cell lines.[1] The antiproliferative activity is often dose-dependent and can lead to the induction of programmed cell death (apoptosis) in cancer cells.
Impact on Cellular Signaling Pathways
The anticancer effects of coumarin derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer. Two of the most well-documented pathways affected by coumarins are the PI3K/Akt/mTOR and MAPK pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Coumarin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also implicated in cancer. Some coumarins have been found to modulate the MAPK pathway, contributing to their anticancer effects.[4][5]
The diagram below illustrates a simplified overview of how 8-methylcoumarin derivatives may exert their anticancer effects by targeting these key signaling pathways.
Figure 2: Potential mechanism of action of 8-methylcoumarin derivatives.
This diagram illustrates that 8-methylcoumarin derivatives may inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, thereby suppressing cancer cell proliferation, survival, and angiogenesis, while promoting apoptosis.
Conclusion
The synthesis of 8-methylcoumarin derivatives from this compound via the Knoevenagel condensation is a straightforward and efficient method for accessing a variety of potentially bioactive molecules. The detailed protocols provided herein offer a solid foundation for researchers to synthesize these compounds for further investigation. The demonstrated anticancer activities of related coumarin structures, coupled with their ability to modulate key oncogenic signaling pathways, underscore the potential of these newly synthesized 8-methylcoumarin derivatives as promising candidates for future drug development efforts. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Hydroxy-2-methylbenzaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-hydroxy-2-methylbenzaldehyde as a key building block in organic synthesis. It is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is an aromatic aldehyde that serves as a versatile precursor for the synthesis of a wide range of organic compounds. Its structure, featuring hydroxyl, methyl, and aldehyde functional groups on a benzene (B151609) ring, allows for diverse chemical modifications, making it an important starting material for the creation of novel molecules with potential biological activities. This includes the synthesis of Schiff bases, metal complexes, and various heterocyclic compounds, which have shown promise as antimicrobial and anticancer agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₈O₂[1] |
| Molecular Weight | 136.15 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 90111-15-2 |
| Appearance | Not specified in the provided results |
| Melting Point | Not specified in the provided results |
| Boiling Point | Not specified in the provided results |
| Solubility | Not specified in the provided results |
Applications in Organic Synthesis
This compound is a valuable starting material for a variety of organic reactions, most notably the synthesis of Schiff bases and their subsequent metal complexes.
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily synthesized through the condensation reaction of this compound with a primary amine. These compounds are of significant interest due to their broad spectrum of biological activities.
A general workflow for the synthesis of Schiff bases from this compound is illustrated below.
Experimental Protocol: Synthesis of a Schiff Base from this compound and p-Toluidine (B81030)
This protocol is adapted from a procedure for a similar hydroxybenzaldehyde.[2]
Materials:
-
This compound
-
p-Toluidine
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper, etc.)
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve p-toluidine (1 equivalent) in ethanol.
-
Reaction Mixture: Add the p-toluidine solution dropwise to the stirred this compound solution at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 5-6 hours with continuous stirring.[2]
-
Isolation: After cooling to room temperature, the precipitated Schiff base is collected by vacuum filtration.
-
Purification: Wash the solid product several times with cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.
Characterization Data for a Representative Schiff Base (derived from 3-hydroxybenzaldehyde (B18108) and p-toluidine):
| Characterization Method | Observed Data |
| Yield | 85%[2] |
| Melting Point | 113°C[2] |
| FT-IR (cm⁻¹) | Appearance of a sharp band around 1620 cm⁻¹ (C=N, azomethine group)[2] |
| ¹H-NMR | Signals corresponding to aromatic protons, the azomethine proton (-CH=N-), and the methyl group protons. |
Schiff bases derived from this compound can act as ligands to form stable complexes with various transition metal ions. These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.
A general workflow for the synthesis of metal complexes from a Schiff base ligand is depicted below.
Experimental Protocol: Synthesis of a Ni(II) Complex with a Schiff Base Ligand
This protocol is based on a procedure for a Schiff base derived from 3-hydroxybenzaldehyde.[2]
Materials:
-
Schiff base ligand (synthesized as described in section 3.1)
-
Nickel(II) sulfate (B86663) (NiSO₄)
-
Ethanol
-
Dimethylamine (B145610) (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Schiff base ligand (2 mmol) in ethanol.
-
Addition of Metal Salt: To the stirred solution, add a solution of Ni(II) sulfate (1 mmol) in ethanol.
-
Catalysis: Add 1-2 drops of dimethylamine to the reaction mixture.
-
Reflux: Heat the mixture to reflux at 50°C for 3-4 hours with continuous stirring.[2]
-
Isolation: After cooling, the precipitated metal complex is collected by vacuum filtration.
-
Purification: Wash the solid product with ethanol.
-
Drying: Dry the purified metal complex.
Quantitative Data for a Representative Ni(II) Complex:
| Parameter | Value |
| Yield | Not specified |
| Melting Point | >300°C |
| Elemental Analysis | Found: Ni, 9.83% (Calculated for [Ni(L)₂SO₄]: 10.18%)[2] |
Applications in Drug Development
Derivatives of this compound, particularly Schiff bases and their metal complexes, have shown potential in various areas of drug development due to their diverse biological activities.
Schiff bases and their metal complexes derived from hydroxybenzaldehydes have been reported to possess significant antibacterial and antifungal properties.[3][4] The chelation of the metal ion to the Schiff base ligand often enhances its antimicrobial efficacy.[3] This is thought to be due to an increase in the lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Experimental Protocol: Agar (B569324) Well Diffusion Method for Antimicrobial Screening
This is a generalized protocol for assessing the antimicrobial activity of synthesized compounds.[5]
Materials:
-
Synthesized Schiff base or metal complex
-
Bacterial or fungal strains
-
Nutrient agar plates
-
Sterile borer
-
Standard antibiotic (positive control)
-
Solvent (e.g., DMSO, negative control)
-
Incubator
Procedure:
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Preparation: Create wells of uniform diameter in the agar using a sterile borer.
-
Sample Loading: Add a defined concentration of the synthesized compound (dissolved in a suitable solvent) into the wells. Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[5]
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Recent studies have highlighted the potential of Schiff bases derived from hydroxybenzaldehydes as anticancer agents.[6][7] Some of these compounds have been shown to induce apoptosis in cancer cells. One proposed mechanism of action involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7]
The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Certain Schiff base derivatives may induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes within the MAPK pathway.[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Synthesized Schiff base or metal complex
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a further 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its ability to readily form Schiff bases, which can be further coordinated with metal ions, opens up avenues for the development of novel compounds with significant biological activities. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis and application of derivatives of this compound in the ongoing search for new therapeutic agents.
References
- 1. This compound | C8H8O2 | CID 585876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
Protocol for the formylation of 2-methylphenol to yield 3-Hydroxy-2-methylbenzaldehyde
Introduction
Salicylaldehydes, or o-hydroxybenzaldehydes, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. The selective introduction of a formyl group at the ortho position of a phenol (B47542) is a critical transformation. While classic methods like the Reimer-Tiemann and Duff reactions can achieve this, they often suffer from moderate yields and a lack of complete regioselectivity.[1] This document details a highly efficient and regioselective protocol for the ortho-formylation of 2-methylphenol (o-cresol) to yield 3-Hydroxy-2-methylbenzaldehyde. The described methodology is based on the work of Hofsløkken and Skattebøl, which utilizes a magnesium dichloride-triethylamine base system with paraformaldehyde as the formylating agent.[2][3] This method is noted for its excellent yields with alkyl-substituted phenols and exclusive ortho-formylation.[1][2]
Quantitative Data Summary
The magnesium-mediated formylation method provides excellent yields for alkyl-substituted phenols. The table below summarizes the typical performance of this reaction for 2-methylphenol.
| Substrate | Product | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Methylphenol | This compound | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile (B52724) | 2-4 hours | 99% | [2] |
Experimental Protocol
This protocol is adapted from the general procedure described by Hofsløkken, Skattebøl, and Hansen for the ortho-formylation of phenols.[1][2]
Materials and Reagents:
-
2-Methylphenol (o-cresol)
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde (dried over P₂O₅)
-
Triethylamine (B128534) (Et₃N, distilled from CaH₂)
-
Acetonitrile (distilled over CaH₂) or Tetrahydrofuran (dry)
-
Hydrochloric Acid (HCl), 1 N or 5% aqueous solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, charge a dry three-necked round-bottomed flask with anhydrous magnesium chloride (1.5 equivalents) and dried paraformaldehyde (6.75 equivalents).
-
Add dry acetonitrile (or THF) to the flask via syringe (approx. 5 mL per mmol of phenol).
-
With stirring, add dry triethylamine (3.75 equivalents) dropwise to the suspension.
-
Stir the resulting mixture for 10-15 minutes at room temperature.
-
-
Reaction Execution:
-
Add 2-methylphenol (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to a gentle reflux (the bath temperature is typically around 80-85°C for acetonitrile).
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 1 N HCl (or 5% aq. HCl) to the flask to quench the reaction and dissolve the magnesium salts. Caution: Gas evolution may occur.[1]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with 1 N HCl and water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is often obtained as a pale yellow oil or solid and is typically of high purity (>95%).[1]
-
If further purification is required, the residue can be purified by flash chromatography on silica (B1680970) gel or by distillation.[2]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 3-Hydroxy-2-methylbenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-hydroxy-2-methylbenzaldehyde as a versatile scaffold in medicinal chemistry. The protocols detailed below are based on established methodologies for analogous compounds and serve as a guide for the synthesis and evaluation of novel derivatives.
Introduction
This compound is an aromatic aldehyde with a unique substitution pattern that makes it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The presence of hydroxyl, methyl, and aldehyde functionalities on the benzene (B151609) ring allows for various chemical modifications to explore structure-activity relationships (SAR). Its derivatives, particularly Schiff bases and other heterocyclic compounds, have shown promise in the development of novel therapeutic agents with anti-inflammatory, antioxidant, and anticancer properties. While direct biological data for this compound is limited in publicly available literature, the activities of structurally related benzaldehyde (B42025) derivatives provide a strong rationale for its investigation in drug discovery programs.
Key Applications in Medicinal Chemistry
-
Anti-inflammatory Agents: The this compound scaffold can be utilized to synthesize Schiff base derivatives that exhibit anti-inflammatory activity. The imine linkage of the Schiff base is crucial for biological activity, and modifications of the substituent groups on the aldehyde and amine precursors can modulate the inhibitory potency against inflammatory targets.
-
Anticancer Agents: Benzaldehyde derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[1] By serving as a foundational structure, this compound can be used to design novel compounds that target these pathways and induce apoptosis in cancer cells.
-
Antioxidant Compounds: The phenolic hydroxyl group in this compound is a key feature for antioxidant activity. Derivatives can be synthesized to enhance this property, leading to the development of agents that can mitigate oxidative stress-related diseases.
Quantitative Data
The following tables summarize the biological activities of derivatives of structurally similar benzaldehydes. This data can serve as a benchmark for the evaluation of novel compounds derived from this compound.
Table 1: Anti-inflammatory and Antioxidant Activity of Schiff Base Derivatives of 3-Hydroxybenzaldehyde
| Compound | In Vitro Anti-inflammatory Activity (Protein Denaturation) IC50 (µg/mL) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) | Antioxidant Activity (DPPH Scavenging) IC50 (µg/mL) |
| 3-Hydroxybenzaldehyde Schiff Base Ligand (L) | 120.5 ± 1.5 | 55.2 ± 1.2 | 85.3 ± 1.8 |
| Co(II) Complex of L | 98.7 ± 1.2 | 68.5 ± 1.5 | 102.1 ± 2.1 |
| Zn(II) Complex of L | 110.2 ± 1.8 | 62.1 ± 1.3 | 75.6 ± 1.5 |
| Diclofenac Sodium (Standard) | 15.2 ± 0.5 | 75.4 ± 1.9 | - |
| Trolox (Standard) | - | - | 8.5 ± 0.3 |
Data adapted from a study on Schiff bases of 3-hydroxybenzaldehyde.[2]
Table 2: Cytotoxicity of Substituted Benzaldehyde Derivatives Against Human Cancer Cell Lines
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) |
| 2-Hydroxy-4-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 |
| 2-Hydroxy-5-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 |
| Doxorubicin (Standard) | 0.03 | 0.05 | 0.06 | 0.01 |
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[1]
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methods for analogous compounds.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and reflux the mixture with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product (Schiff base) is collected by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product in a desiccator.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (Protein Denaturation)
This assay is used to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
Materials:
-
Synthesized Schiff base derivatives
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (standard anti-inflammatory drug)
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compounds and the standard drug (diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
To 0.5 mL of the BSA solution, add 0.05 mL of the test compound or standard solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Calculate the IC50 value, which is the concentration of the test compound required to inhibit 50% of protein denaturation.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SF-295, OVCAR-8, HCT-116, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized derivatives of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[1]
Visualizations
Signaling Pathway
Caption: Putative signaling pathways modulated by benzaldehyde derivatives.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of Schiff base derivatives.
References
Preparation of Schiff Bases from 3-Hydroxy-2-methylbenzaldehyde: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from 3-Hydroxy-2-methylbenzaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their potential as therapeutic agents and versatile ligands.
Application Notes
Schiff bases, characterized by the azomethine group (-C=N-), are a class of organic compounds with a wide array of applications. The synthesis involving this compound introduces specific steric and electronic features to the resulting Schiff base, influencing its biological activity and coordination properties. The hydroxyl group in the ortho position to the methyl group and meta to the aldehyde can participate in intramolecular hydrogen bonding and act as a coordination site for metal ions.
Key Applications:
-
Anticancer Agents: Schiff bases derived from substituted hydroxybenzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[1] Their mechanism of action often involves the induction of apoptosis through signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3]
-
Antimicrobial and Antifungal Agents: The imine linkage in Schiff bases is a crucial pharmacophore that contributes to their antimicrobial and antifungal properties.[4] Metal complexes of these Schiff bases often exhibit enhanced biological activity compared to the free ligands.
-
Catalysis: Schiff base metal complexes are employed as catalysts in various organic transformations due to their stability and catalytic efficiency.
-
Corrosion Inhibitors: The nitrogen and oxygen atoms in the Schiff base structure can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion.
Experimental Protocols
The following protocols are generalized for the synthesis of Schiff bases from this compound and a primary amine, using the reaction with p-toluidine (B81030) as a representative example.
General Synthesis of Schiff Bases
A common and efficient method for synthesizing Schiff bases is the condensation reaction between an aldehyde and a primary amine, typically carried out in an alcoholic solvent under reflux.
Protocol 1: Synthesis of a Schiff Base from this compound and p-Toluidine
This protocol is adapted from the synthesis of a similar Schiff base derived from 3-hydroxybenzaldehyde (B18108) and p-toluidine.[4]
Materials:
-
This compound
-
p-Toluidine
-
Ethanol (B145695) (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve p-toluidine (1 equivalent) in absolute ethanol.
-
Add the p-toluidine solution dropwise to the stirred solution of this compound at room temperature.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring for 5-6 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or a vacuum oven.
Characterization Protocols
1. Melting Point Determination:
-
Determine the melting point of the dried Schiff base product using a calibrated melting point apparatus. A sharp melting point range is indicative of a pure compound.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the Schiff base to confirm the formation of the imine bond.
-
Prepare a KBr pellet of the sample or use an ATR accessory.
-
The disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹), along with the appearance of a new strong band for the C=N (azomethine) stretch (typically in the range of 1600-1650 cm⁻¹), confirms the formation of the Schiff base.[4]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H NMR and ¹³C NMR spectra of the Schiff base dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to elucidate its structure.
-
In the ¹H NMR spectrum, the appearance of a singlet peak for the azomethine proton (-CH=N-) in the region of δ 8.0-9.0 ppm is a key indicator of Schiff base formation. The signals corresponding to the aromatic protons and the methyl group should also be assigned.
-
In the ¹³C NMR spectrum, the signal for the azomethine carbon atom typically appears in the range of δ 140-160 ppm.
Data Presentation
The following table summarizes representative quantitative data for a Schiff base synthesized from 3-hydroxybenzaldehyde and p-toluidine, which can be used as an expected reference for the analogous product from this compound.[4]
| Parameter | Value | Reference |
| Product | 3-((p-tolylimino)methyl)phenol | [4] |
| Yield | 85% | [4] |
| Melting Point | 113 °C | [4] |
| FT-IR (cm⁻¹) C=N Stretch | 1620 | [4] |
| ¹H NMR (δ, ppm) -CH=N- | ~8.5 (expected) |
Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of Schiff bases from this compound is illustrated below.
Caption: General workflow for the synthesis and characterization of Schiff bases.
Proposed Signaling Pathway for Anticancer Activity
Schiff bases derived from hydroxybenzaldehydes have been shown to induce apoptosis in cancer cells, often through the modulation of the MAPK signaling pathway.[2][3] The diagram below illustrates a proposed mechanism.
Caption: Proposed MAPK-mediated apoptotic pathway induced by Schiff bases.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Reactions Involving 3-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic synthesis of biologically relevant molecules derived from 3-Hydroxy-2-methylbenzaldehyde. The focus is on the efficient, one-pot, multi-component synthesis of 2-amino-4H-chromene derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.
Introduction
This compound is a versatile aromatic aldehyde containing both a hydroxyl and a formyl group, making it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The strategic positioning of these functional groups allows for elegant and efficient construction of complex molecular architectures through catalytic multi-component reactions. One of the most prominent applications is in the synthesis of 2-amino-4H-chromenes, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The protocol detailed below describes a piperidine-catalyzed three-component reaction between an aromatic aldehyde (exemplified by a general aromatic aldehyde for broader applicability, with specific considerations for this compound), malononitrile (B47326), and a phenolic compound (in this case, the inherent phenolic nature of this compound allows for a self-condensation/cyclization pathway in the presence of another aldehyde and malononitrile, or it can react with another active methylene (B1212753) compound). For clarity and broad utility, a general protocol for the synthesis of a 2-amino-4H-chromene derivative is presented, which is directly adaptable for reactions involving this compound.
Application: Synthesis of 2-Amino-8-methyl-4-aryl-4H-chromene-3-carbonitriles
A highly efficient method for the synthesis of 2-amino-4H-chromene derivatives is the one-pot, three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenol (B47542). In the context of this compound, it can act as the phenolic component. The following protocol is adapted from established procedures for the synthesis of similar chromene derivatives.[1]
General Reaction Scheme
The overall reaction involves the Knoevenagel condensation of an aromatic aldehyde with malononitrile, followed by a Michael addition of the phenol (this compound) and subsequent intramolecular cyclization and tautomerization to yield the final 2-amino-4H-chromene product.
Caption: General reaction pathway for the synthesis of 2-amino-4H-chromenes.
Experimental Protocol: Synthesis of 2-Amino-8-methyl-4-aryl-4H-chromene-3-carbonitrile
This protocol details a general procedure for the synthesis of a 2-amino-4H-chromene derivative using an aromatic aldehyde, this compound, and malononitrile with piperidine as a catalyst.
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Malononitrile
-
Piperidine
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 1.36 g).
-
Dissolution: Add 20 mL of absolute ethanol and stir the mixture until the solid is completely dissolved.
-
Addition of Reactants: To the stirred solution, add the aromatic aldehyde (10.0 mmol) followed by malononitrile (10.0 mmol, 0.66 g).
-
Catalyst Addition: Add a catalytic amount of piperidine (1.0 mmol, 0.1 mL) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: After completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove any remaining catalyst and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 2-amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives, which are structurally similar to the products expected from reactions involving this compound.[1]
| Entry | Aldehyde (Ar-CHO) | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-7-hydroxy-8-methyl-4-phenyl-4H-chromene-3-carbonitrile | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-7-hydroxy-8-methyl-4H-chromene-3-carbonitrile | 3.5 | 95 |
| 3 | 4-Methylbenzaldehyde | 2-Amino-7-hydroxy-8-methyl-4-(p-tolyl)-4H-chromene-3-carbonitrile | 3 | 90 |
| 4 | 4-Methoxybenzaldehyde | 2-Amino-7-hydroxy-4-(4-methoxyphenyl)-8-methyl-4H-chromene-3-carbonitrile | 4 | 88 |
| 5 | 3-Nitrobenzaldehyde | 2-Amino-7-hydroxy-8-methyl-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile | 4.5 | 85 |
Note: The yields and reaction times are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the synthesis, workup, and purification of the target chromene derivatives.
Caption: Experimental workflow for chromene synthesis.
Biological Significance and Signaling Pathways
2-Amino-4H-chromene derivatives have been reported to exhibit a variety of biological activities, including potential as anticancer agents. Some derivatives have been shown to induce apoptosis in cancer cell lines. While the specific signaling pathways modulated by the products of this compound are a subject for further research, related compounds are known to target key proteins in cell survival and proliferation pathways. For instance, some chromene derivatives act as inhibitors of proteins like Bcl-2, which is a key regulator of apoptosis.
The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized chromene derivative could potentially exert its anticancer effects by inhibiting an anti-apoptotic protein like Bcl-2, thereby promoting programmed cell death.
Caption: Hypothetical signaling pathway for chromene-induced apoptosis.
These application notes and protocols provide a comprehensive guide for the synthesis and potential application of novel chromene derivatives from this compound, intended to facilitate further research and development in medicinal chemistry and drug discovery.
References
The Versatility of 3-Hydroxy-2-methylbenzaldehyde in the Synthesis of Bio-relevant Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbenzaldehyde is a versatile and readily available building block for the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and a methyl group, allows for diverse chemical transformations, leading to the construction of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds from this compound, including chromenes, quinolines, benzofurans, and benzoxazines. These heterocyclic cores are found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The protocols provided herein are generalized from established methods for similar ortho-hydroxyaldehydes and serve as a starting point for optimization.
Application Note 1: Synthesis of Chromene Derivatives via Knoevenagel Condensation
Chromenes are a prominent class of oxygen-containing heterocycles with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. A straightforward and efficient method for the synthesis of substituted chromenes from this compound is the Knoevenagel condensation with active methylene (B1212753) compounds. This reaction is typically followed by an intramolecular cyclization.
General Reaction Pathway:
Caption: General workflow for the synthesis of chromene derivatives from this compound via Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-Amino-8-methyl-4H-chromene-3-carbonitrile
This protocol describes a typical procedure for the reaction of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Representative Examples for Substituted Salicylaldehydes):
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Malononitrile | Piperidine | Ethanol | 3 | 92 | [1] |
| 5-Bromosalicylaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 88 | [1] |
| Salicylaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | 5 | 85 | General procedure |
Note: The yields for this compound are expected to be in a similar range but may require optimization of reaction conditions.
Application Note 2: Synthesis of Quinolines via Friedländer Annulation
Quinolines are a vital class of nitrogen-containing heterocycles present in many natural alkaloids and synthetic drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer activities. The Friedländer synthesis is a classical and effective method for constructing the quinoline (B57606) scaffold by reacting an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis starting from this compound, a preliminary step to introduce an amino group ortho to the aldehyde is required. However, a modified Friedländer approach using the hydroxyl group to direct the reaction can be envisioned, or a multi-component reaction approach can be employed.
General Reaction Pathway (Friedländer Synthesis):
Caption: General workflow for the Friedländer synthesis of quinolines.
Experimental Protocol: Synthesis of a Substituted Quinoline (Generalized)
This protocol outlines a general procedure for the Friedländer annulation.
Materials:
-
2-Amino-3-methylbenzaldehyde (can be synthesized from this compound via nitration, reduction, and formylation, or other methods)
-
A ketone with an α-methylene group (e.g., cyclohexanone, ethyl acetoacetate)
-
Base (e.g., potassium hydroxide) or Acid (e.g., p-toluenesulfonic acid) catalyst
-
Ethanol or Toluene (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylbenzaldehyde (1.0 eq.) and the active methylene ketone (1.1 eq.) in the chosen solvent.
-
Add the catalyst (e.g., 20 mol% KOH).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative Examples for 2-Aminobenzaldehydes):
| 2-Aminoaryl Ketone/Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | UO2(OAc)2 | Ethanol | 1.5 | 92 | [2] |
| 2-Aminoacetophenone | Cyclohexanone | UO2(OAc)2 | Ethanol | 2 | 85 | [2] |
| 2-Aminobenzaldehyde | Malononitrile | None | Water | 3 | 97 | [3] |
Application Note 3: Synthesis of Benzofuran (B130515) Derivatives
Benzofurans are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[4][5] A common route to substituted benzofurans from o-hydroxyaldehydes involves reaction with α-halo ketones or esters followed by intramolecular cyclization.
General Reaction Pathway:
Caption: General workflow for the synthesis of benzofuran derivatives.
Experimental Protocol: Synthesis of Ethyl 7-methylbenzofuran-2-carboxylate (Generalized)
This protocol is adapted from the synthesis of similar benzofuran-2-carboxylates.[6]
Materials:
-
This compound
-
Diethyl bromomalonate
-
Anhydrous potassium carbonate (base)
-
Ethyl methyl ketone (solvent)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq.) in ethyl methyl ketone, add anhydrous potassium carbonate (2.0 eq.).
-
Add diethyl bromomalonate (1.1 eq.) dropwise to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash with ethyl methyl ketone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Quantitative Data (Representative Examples for Salicylaldehydes):
| o-Hydroxyaldehyde | α-Halo Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Diethyl bromomalonate | K2CO3 | Ethyl methyl ketone | 18 | 75-85 | [6] |
| 5-Bromosalicylaldehyde | Diethyl bromomalonate | K2CO3 | Ethyl methyl ketone | 10 | High | [6] |
Application Note 4: Synthesis of Benzoxazine (B1645224) Derivatives
Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance polybenzoxazine resins. They also exhibit a range of biological activities. The synthesis of 3,4-dihydro-2H-1,3-benzoxazines typically involves the condensation of a phenol, a primary amine, and formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde).[7][8]
General Reaction Pathway:
Caption: General workflow for the one-pot synthesis of benzoxazine derivatives.
Experimental Protocol: Synthesis of a Substituted 3,4-Dihydro-2H-1,3-benzoxazine (Generalized)
This protocol describes a general one-pot synthesis of a benzoxazine monomer.[8]
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
Paraformaldehyde
-
Toluene or Dioxane (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the primary amine (1.0 eq.), and paraformaldehyde (2.0 eq.) in the chosen solvent.
-
Reflux the mixture for 4-6 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative Examples for Phenols):
| Phenol | Amine | Formaldehyde Source | Solvent | Time (h) | Yield (%) | Reference |
| Phenol | Aniline | Paraformaldehyde | Toluene | 4 | >90 | [8] |
| Bisphenol A | Aniline | Paraformaldehyde | Dioxane | 6 | High | [9] |
This compound is a valuable precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The application of well-established synthetic methodologies such as Knoevenagel condensation, Friedländer annulation, and Mannich reactions allows for the efficient construction of chromenes, quinolines, benzofurans, and benzoxazines. The protocols provided in this document, while generalized, offer a solid foundation for researchers to develop and optimize the synthesis of novel derivatives for applications in drug discovery and materials science. Further investigation into the biological activities of these novel compounds is a promising area for future research.
References
- 1. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 90111-15-2 [chemicalbook.com]
- 3. Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Knoevenagel Condensation with 3-Hydroxy-2-methylbenzaldehyde
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on performing the Knoevenagel condensation using 3-Hydroxy-2-methylbenzaldehyde. This document outlines the reaction mechanism, detailed experimental protocols with various active methylene (B1212753) compounds, and expected outcomes.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to form α,β-unsaturated compounds.[2] These products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[3][4] this compound, with its specific substitution pattern, offers a pathway to novel molecular scaffolds of significant interest in medicinal chemistry.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Deprotonation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[5][6]
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[6]
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced elimination of a water molecule to yield the final α,β-unsaturated product.[5][6]
A generalized workflow for this procedure is depicted below.
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of this compound with various active methylene compounds. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the best results.
Protocol 1: Reaction with Malononitrile (B47326)
This protocol describes the synthesis of 2-((3-hydroxy-2-methylphenyl)methylene)malononitrile, a common route for producing α-cyano-β-arylacrylonitriles.
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (B145695) (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.0-1.1 eq) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., to reflux) while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum.
-
Protocol 2: Reaction with Ethyl Cyanoacetate (B8463686)
This method yields an α-cyano-β-arylacrylate, which is a versatile intermediate.
-
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium (B1175870) acetate (B1210297) (catalyst)
-
Toluene or Ethanol (solvent)
-
Dean-Stark apparatus (if using toluene)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).
-
Add a suitable solvent like ethanol or toluene. If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Protocol 3: Doebner Modification with Malonic Acid
The Doebner modification is used to synthesize α,β-unsaturated carboxylic acids. This reaction typically involves decarboxylation of the initial condensation product.[7]
-
Materials:
-
This compound
-
Malonic acid
-
Pyridine (B92270) (catalyst and solvent)
-
Piperidine (co-catalyst)
-
Hydrochloric acid (for work-up)
-
-
Procedure:
-
In a round-bottom flask, dissolve malonic acid (1.5 eq) in pyridine (5-10 volumes).
-
Add this compound (1.0 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq).[8]
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Data Presentation
The following table summarizes representative reaction conditions and expected products for the Knoevenagel condensation of substituted benzaldehydes. These can be used as a starting point for the reaction with this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | ~98 | [3] |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | ~90 | [3] |
| p-Hydroxybenzaldehydes | Malonic Acid | Piperidine | Pyridine | 80-90 | 2-4 h | - | [8][9] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | N-methylpiperazine | Solvent-free | Room Temp | 5-30 min | 90-98 | [10] |
| Syringaldehyde | Malonic Acid | Piperidine | Solvent-free | 90 | 2 h | High | [11] |
Note: Yields and reaction times are illustrative and will vary depending on the specific substrate and precise conditions.
Troubleshooting and Optimization
-
Low or No Yield:
-
Catalyst: Ensure the catalyst is fresh and of appropriate strength. For phenolic aldehydes, milder bases like ammonium acetate or amine salts can be effective.[12]
-
Temperature: The reaction may require heating to overcome the activation energy. Systematically vary the temperature to find the optimum.[12]
-
Solvent: Ensure reactants are soluble in the chosen solvent. Protic solvents like ethanol or aprotic polar solvents can be effective. Solvent-free conditions are also an option.[11][12]
-
-
Formation of Side Products:
-
Stoichiometry: Use a 1:1 or slight excess of the active methylene compound to minimize side reactions like Michael addition.[12]
-
Purification: If side products are observed, purification by column chromatography may be necessary.
-
This document provides a foundational guide for the Knoevenagel condensation of this compound. As with any chemical synthesis, careful optimization and monitoring are key to achieving desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 3. benchchem.com [benchchem.com]
- 4. purechemistry.org [purechemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Application of 3-Hydroxy-2-methylbenzaldehyde in Fragrance Synthesis: A Review of Available Data
Introduction
3-Hydroxy-2-methylbenzaldehyde is an aromatic organic compound with the chemical formula C₈H₈O₂.[1][2] While its structural analogs, such as other hydroxy and methyl-substituted benzaldehydes, find application in the fragrance and flavor industry, a comprehensive review of scientific literature and industry databases indicates that this compound is not a commonly utilized ingredient in fragrance synthesis.[3] This document summarizes the available information on this compound and provides a general overview of the application of similar benzaldehyde (B42025) derivatives in perfumery, along with general synthetic protocols that are illustrative of fragrance creation from this class of compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling and for any potential, albeit undocumented, synthetic applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1] |
| CAS Number | 90111-15-2 | [1][2][4] |
| Appearance | Not specified in available literature | |
| Odor Profile | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature |
Olfactory Profile and Application in Fragrance
There is a notable absence of data describing the olfactory properties of this compound in publicly accessible fragrance and chemical databases. The Good Scents Company, a reputable resource for fragrance and flavor raw materials, explicitly states that this compound is "not for fragrance use".[3] This suggests that the compound either does not possess desirable aromatic qualities or that its use is precluded by other factors such as instability, cost of synthesis, or safety concerns.
In contrast, isomers and related derivatives of this compound are well-known fragrance ingredients. For instance, 2-Hydroxy-3-methylbenzaldehyde is described as having a sweet, floral aroma and is used in the production of fragrances and flavorings.[5] Similarly, 2-Methylbenzaldehyde is valued for its sweet, almond-like, and cherry-like aroma profile.[6] These examples highlight the significant impact that the substitution pattern on the benzene (B151609) ring has on the olfactory properties of a molecule.
General Synthetic Pathways for Fragrance Compounds from Benzaldehydes
While specific protocols for this compound in fragrance synthesis are not available, the aldehyde functional group is a versatile handle for a variety of chemical reactions used to create fragrance molecules. The following are general experimental protocols for reactions commonly employed with benzaldehyde derivatives in the fragrance industry. These are provided for illustrative purposes and would require optimization for any specific benzaldehyde substrate.
Knoevenagel Condensation for Cinnamic Aldehyde Derivatives
The Knoevenagel condensation is used to form C-C bonds and can be employed to synthesize derivatives of cinnamic acid, which are precursors to valuable fragrance compounds with spicy and floral notes.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzaldehyde derivative (1.0 eq) and an active methylene (B1212753) compound (e.g., diethyl malonate, 1.1 eq) in a suitable solvent such as ethanol (B145695).
-
Add a catalytic amount of a base, such as piperidine (B6355638) (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Diagram 1: General Workflow for Knoevenagel Condensation
A generalized workflow for the Knoevenagel condensation reaction.
Aldol Condensation for α,β-Unsaturated Ketones
The Aldol condensation, particularly the Claisen-Schmidt variant, reacts an aldehyde with a ketone to form α,β-unsaturated ketones, which can contribute fruity and floral notes to a fragrance profile.
Protocol:
-
Dissolve the benzaldehyde derivative (1.0 eq) in ethanol in a flask.
-
In a separate beaker, prepare a solution of sodium hydroxide (B78521) (1.2 eq) in water and cool it in an ice bath.
-
Add a ketone (e.g., acetone, 1.5 eq) to the ethanolic solution of the benzaldehyde.
-
Slowly add the cold sodium hydroxide solution to the aldehyde-ketone mixture with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent to obtain the purified product.
Diagram 2: General Workflow for Aldol Condensation
A generalized workflow for the Aldol condensation reaction.
Schiff Base Formation for Long-Lasting Fragrances
The reaction of an aldehyde with a primary amine forms a Schiff base. These compounds can be more stable and slowly release the aldehyde and amine, providing a prolonged fragrance effect.
Protocol:
-
In a suitable solvent, combine the benzaldehyde derivative (1.0 eq) with a primary amine (e.g., methyl anthranilate, 1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. A color change may indicate the formation of the Schiff base.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be used as is in fragrance compositions or purified by recrystallization if a solid.
Diagram 3: General Workflow for Schiff Base Formation
A generalized workflow for the formation of a Schiff base.
Olfactory Signaling Pathway
The perception of scent begins with the interaction of volatile odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that would bind to this compound are unknown, the general pathway for olfactory signal transduction is well-established.
Diagram 4: Simplified Olfactory Signal Transduction Pathway
A simplified diagram of the olfactory signal transduction cascade.
Conclusion
The available evidence strongly suggests that this compound is not a standard component of the perfumer's palette. Researchers and fragrance developers seeking to create novel scents based on substituted benzaldehydes may find more utility in exploring its various isomers, for which olfactory data and synthetic applications are more readily documented. While the general reactivity of the aldehyde group allows for the theoretical application of common fragrance synthesis reactions, the lack of any reported desirable scent profile for this compound makes such explorations speculative. Future research could focus on synthesizing this compound and subjecting it to thorough organoleptic evaluation to definitively determine its potential, if any, in the field of fragrance.
References
Application Notes and Protocols for 3-Hydroxy-2-methylbenzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction and Scope
3-Hydroxy-2-methylbenzaldehyde (CAS No. 90111-15-2) is an aromatic aldehyde possessing hydroxyl and methyl functionalities on the benzene (B151609) ring.[1][2] These functional groups provide multiple reactive sites, theoretically making it a versatile precursor for the synthesis of more complex molecules. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) and Wittig reactions, while the phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution.
Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of its application as a direct precursor in the total synthesis of natural products. This suggests that other isomers, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), are more commonly employed due to their prevalence in nature and established synthetic utility.[3][4]
This document, therefore, serves a dual purpose: to provide detailed protocols for the synthesis of this compound itself and to explore its potential applications in constructing molecular scaffolds relevant to natural product and medicinal chemistry. A hypothetical application in a Claisen-Schmidt condensation is presented to illustrate its utility in forming chalcone-like structures, which are common motifs in various natural products.
Synthesis of this compound
The synthesis of this compound is typically achieved through the formylation of 2-methylphenol. Several methods exist for the formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and magnesium-mediated ortho-formylation reactions.[5][6] The magnesium-mediated approach offers good regioselectivity for ortho-formylation and is adaptable for this synthesis.
Theoretical Application in Natural Product Scaffolds: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable reaction for the formation of α,β-unsaturated ketones, a core structure in many natural products, particularly flavonoids and chalcones.[7][8] this compound can be reacted with a ketone, such as acetone (B3395972), under basic conditions to yield a chalcone-like molecule. This product could then serve as an intermediate for the synthesis of more complex heterocyclic systems.
Alternative Precursors in Natural Product Synthesis
Researchers frequently utilize other hydroxy-substituted benzaldehydes in natural product synthesis. For instance:
-
Vanillin and Isovanillin: These are extensively used in the synthesis of alkaloids, polyphenols, and other bioactive compounds.[3][9]
-
Salicylaldehyde (2-Hydroxybenzaldehyde): A common precursor for coumarins and other oxygen-containing heterocycles.
-
4-Hydroxybenzaldehyde: Employed in the synthesis of various pharmaceuticals and as a precursor to other functionalized building blocks.[10][11]
The choice of precursor is often dictated by the desired substitution pattern on the final natural product and the commercial availability of the starting material.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 90111-15-2 | [1] |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [12] |
| Predicted pKa | 9.59 ± 0.10 | [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 9.90 (s, 1H, CHO), 7.45 (d, 1H), 7.15 (t, 1H), 6.95 (d, 1H), 5.50 (s, 1H, OH), 2.30 (s, 3H, CH₃) | (Typical values) |
| ¹³C NMR (CDCl₃) | δ (ppm): 196.5, 155.0, 138.0, 128.0, 125.0, 122.0, 118.0, 20.0 | (Typical values) |
Table 2: Representative Yields for Phenol Formylation and Condensation Reactions
| Reaction | Substrates | Product | Yield (%) | Reference |
| Ortho-Formylation | 3-Bromophenol, Paraformaldehyde | 3-Bromosalicylaldehyde | 68-90% | [13] |
| Claisen-Schmidt | Benzaldehyde, Acetone | Dibenzalacetone | 72% | [8] |
| Pictet-Spengler | Tryptamine, Various Aldehydes | Tetrahydro-β-carbolines | up to 90% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ortho-Formylation of 2-Methylphenol
This protocol is adapted from established methods for the magnesium-mediated ortho-formylation of phenols.[5][13]
Materials:
-
2-Methylphenol (o-cresol)
-
Magnesium turnings
-
Anhydrous Methanol (B129727)
-
Anhydrous Toluene (B28343)
-
Paraformaldehyde (dried over P₂O₅)
-
Sulfuric acid (14%)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Preparation of Magnesium Methoxide: In a flame-dried three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.5 eq) to anhydrous methanol. A catalytic amount of iodine can be added to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming a thick sludge of magnesium methoxide.
-
Formation of Magnesium Phenoxide: Add anhydrous toluene to the flask, followed by the dropwise addition of a solution of 2-methylphenol (1.0 eq) in anhydrous toluene. The mixture is heated to reflux, and methanol is removed by distillation.
-
Formylation: After cooling, dried paraformaldehyde (2.5 eq) is added to the reaction mixture. The flask is heated to 95-100 °C and stirred vigorously for 2-4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice and 14% sulfuric acid. The mixture is stirred until the solids dissolve.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Hypothetical Claisen-Schmidt Condensation of this compound with Acetone
This protocol is a representative procedure for a base-catalyzed aldol condensation.
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
Sodium Hydroxide (B78521) (10% aqueous solution)
-
Deionized water
-
Ice bath
Procedure:
-
Reaction Setup: In a test tube or small flask, dissolve this compound (1.0 eq) in 95% ethanol. Add acetone (0.5 eq, as it has two reactive sites).
-
Base Addition: While stirring, add 10% aqueous sodium hydroxide solution dropwise until a precipitate begins to form.
-
Reaction: Allow the mixture to stand at room temperature with occasional stirring for 20-30 minutes.
-
Isolation: Cool the mixture in an ice bath for 10 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with cold water, followed by a small amount of cold 95% ethanol. Allow the product to air dry or dry in a desiccator. The product is a chalcone (B49325) derivative, (E)-4-(3-hydroxy-2-methylphenyl)but-3-en-2-one.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from 2-methylphenol.
Hypothetical Claisen-Schmidt Condensation Workflow
References
- 1. Page loading... [guidechem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ajrconline.org [ajrconline.org]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. This compound | C8H8O2 | CID 585876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
- 13. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Hydroxy-2-methylbenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for the synthesis of this compound involve the ortho-formylation of 2-methylphenol. The three primary methods are the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated ortho-formylation.
Q2: Which synthesis method offers the best yield and regioselectivity for this compound?
A2: Magnesium-mediated ortho-formylation using magnesium chloride (MgCl₂) and paraformaldehyde is generally the most effective method, providing high yields and exclusive ortho-selectivity.[1][2] The Reimer-Tiemann and Duff reactions are often less efficient and may produce a mixture of isomers and other byproducts.[3][4][5]
Q3: What is the role of magnesium chloride in the ortho-formylation of 2-methylphenol?
A3: Magnesium chloride plays a crucial role in directing the formylation to the ortho position. It is believed to form a chelate with the phenoxide, which then coordinates with formaldehyde, leading to a highly organized transition state that favors ortho-substitution.[6]
Q4: What are the common isomers that can be formed during the synthesis of this compound?
A4: The primary isomeric byproduct is 5-hydroxy-2-methylbenzaldehyde, where formylation occurs at the para-position relative to the hydroxyl group. This is more prevalent in the Reimer-Tiemann reaction.[7] The magnesium-mediated method, however, is highly selective for the ortho-position.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: The reaction yields a very small amount of the desired this compound or none at all.
Possible Causes & Solutions:
-
For Magnesium-Mediated Formylation:
-
Presence of Water: This reaction is highly sensitive to moisture. The use of anhydrous magnesium chloride (preferably beads dried over P₂O₅ or from an ampule), dry solvents (like THF or acetonitrile), and dry paraformaldehyde is critical. The reaction should be conducted under an inert atmosphere (e.g., argon).[8] Checkers of a published procedure noted little to no reaction when using anhydrous magnesium chloride powder that was not in bead form, highlighting the importance of the quality of the anhydrous salt.[8]
-
Insufficient Reagents: A lower yield may result if less than two equivalents of magnesium dichloride are used.[2] An excess of paraformaldehyde can lead to a faster reaction and higher yield.[2]
-
-
For Reimer-Tiemann Reaction:
-
Inefficient Mixing: In the biphasic system of the Reimer-Tiemann reaction, vigorous stirring is necessary to ensure the reactants come into contact. The use of a phase-transfer catalyst can improve the reaction rate and yield.[9]
-
Suboptimal Temperature: The reaction typically requires heating to be initiated.[9] However, excessively high temperatures can lead to tar formation.[10]
-
-
For Duff Reaction:
Issue 2: Formation of Significant Byproducts
Symptom: Spectroscopic analysis of the crude product shows the presence of significant impurities besides the starting material and the desired product.
Possible Causes & Solutions:
-
Formation of Isomers (e.g., 5-Hydroxy-2-methylbenzaldehyde):
-
Formation of Polymers/Resins:
-
Formation of Methoxymethyl (MOM) Ethers:
-
In the magnesium-mediated formylation, prolonged reaction times can lead to the formation of the corresponding 2-(methoxymethyl)phenol (B1295808) derivatives.[1][2] Monitoring the reaction by TLC or GC is crucial to determine the optimal reaction time.
-
Issue 3: Difficulty in Product Purification
Symptom: The crude product is difficult to purify, and the final product is not clean.
Possible Causes & Solutions:
-
Emulsion Formation during Workup:
-
During the acidic workup and extraction, emulsions can form. Gentle swirling and tilting of the separatory funnel instead of vigorous shaking can help prevent this.[2]
-
-
Co-elution of Isomers:
-
If isomeric byproducts are present, purification by column chromatography might be challenging. Careful selection of the eluent system and potentially using a high-performance column may be necessary.
-
-
Presence of Unreacted Starting Material:
-
If the reaction has not gone to completion, the unreacted 2-methylphenol can be an impurity.[2] Optimizing the reaction time and temperature can help drive the reaction to completion. The unreacted phenol (B47542) can often be removed by careful column chromatography or by washing the organic extract with a weak base, though this may also risk deprotonating the product.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Formylating Agent | Catalyst/Base | Typical Yield | Advantages | Disadvantages |
| Magnesium-Mediated Formylation | Paraformaldehyde | MgCl₂ / Triethylamine (B128534) | High (60-95% for alkyl phenols) | Excellent ortho-selectivity[2], high yields, mild conditions. | Requires strictly anhydrous conditions.[8] |
| Reimer-Tiemann Reaction | Chloroform | Strong base (e.g., NaOH) | Low to moderate | One-pot reaction. | Often gives a mixture of ortho and para isomers[7], use of toxic chloroform, can produce tarry byproducts.[10] |
| Duff Reaction | Hexamethylenetetramine | Acidic catalyst (e.g., glyceroboric acid, TFA) | Generally low (15-20%)[11] | Avoids chloroform. | Generally inefficient[5], can lead to di-formylation.[3] |
Experimental Protocols
Recommended Protocol: Magnesium-Mediated Ortho-Formylation of 2-Methylphenol
This procedure is adapted from a general method for the ortho-formylation of phenols.[1][2]
Materials:
-
2-Methylphenol
-
Anhydrous Magnesium Chloride (MgCl₂, beads)
-
Paraformaldehyde (dried over P₂O₅)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (B52724) (MeCN)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an argon atmosphere, add anhydrous magnesium chloride (1.5 equivalents) and dried paraformaldehyde (3-5 equivalents).
-
Addition of Solvent and Base: Add anhydrous THF or acetonitrile via syringe. Then, add anhydrous triethylamine (3.75 equivalents) dropwise via syringe. Stir the mixture for 10-15 minutes.
-
Addition of 2-Methylphenol: Add 2-methylphenol (1 equivalent) dropwise via syringe. The mixture will likely become opaque and may change color.
-
Reaction: Heat the reaction mixture to reflux (for THF, the bath temperature would be around 75°C). Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours. Electron-releasing groups like the methyl group on 2-methylphenol tend to enhance the reaction rate.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the mixture.
-
Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times). Caution: Gas evolution may occur during the acid wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: The resulting crude product can be purified by flash chromatography on silica (B1680970) gel to yield pure this compound.
Visualizations
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 11. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of Crude 3-Hydroxy-2-methylbenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Hydroxy-2-methylbenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic method employed. Common synthesis routes, such as the formylation of 2-methylphenol (o-cresol), can lead to the following impurities:
-
Unreacted Starting Material: Residual 2-methylphenol is a frequent impurity.[1]
-
Positional Isomers: Depending on the regioselectivity of the formylation reaction, other isomers like 4-Hydroxy-3-methylbenzaldehyde or 2-Hydroxy-5-methylbenzaldehyde may be formed.
-
Over-alkylation or Over-oxidation Products: Depending on the specific reagents used, byproducts from side reactions can occur.
-
Residual Solvents and Reagents: Solvents used in the synthesis (e.g., toluene) and leftover reagents can also contaminate the crude product.[2]
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin Layer Chromatography (TLC) is an effective initial method to assess the purity of your crude product. By spotting the crude material alongside the starting material (if available) on a TLC plate, you can visualize the number of components. A single spot indicates a relatively pure compound, while multiple spots suggest the presence of impurities. The relative polarity of the spots can also provide clues to their identity.
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification techniques for this compound are:
-
Recrystallization: This is a suitable method for removing small amounts of impurities with different solubility profiles.
-
Column Chromatography: This technique is highly effective for separating compounds with similar polarities, such as positional isomers.
-
Distillation: Given its aldehyde functionality, distillation can be used for purification, particularly if the impurities are significantly less volatile. A US patent describing the synthesis of this compound mentions purification by distillation.[2]
Troubleshooting Guides
Recrystallization
Problem 1: My compound "oils out" instead of forming crystals during recrystallization.
-
Cause: This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. If necessary, add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system. A good starting point for a mixed solvent system is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Problem 2: No crystals are forming, even after the solution has cooled.
-
Cause: The solution may be too dilute (not saturated), or the compound may be highly soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Once the solution is more concentrated, allow it to cool again.
-
Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal as described above.
-
Use an Anti-Solvent: If the compound is too soluble, you can try adding a solvent in which it is insoluble (an "anti-solvent") dropwise to the cooled solution until turbidity is observed, then allow it to stand.
-
Column Chromatography
Problem 3: I am getting poor separation of my product from an impurity on the column.
-
Cause: The mobile phase (eluent) may not have the optimal polarity to effectively separate the components.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase with TLC: Before running a column, it is crucial to determine the best solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ideal mobile phase should give your desired product a retention factor (Rf) of around 0.3-0.4 and show good separation from all impurity spots.
-
Adjust the Gradient: If you are using a gradient elution, a shallower gradient may improve the resolution between closely eluting compounds.
-
Column Packing: Ensure the column is packed uniformly without any cracks or channels, as this can lead to poor separation.
-
Sample Loading: Load the sample onto the column in a minimal amount of the mobile phase to ensure a narrow starting band.
-
Data Presentation
| Purification Technique | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, fast, and effective for removing small amounts of impurities with different solubilities. | May not effectively separate positional isomers; potential for the compound to "oil out." |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers. | More time-consuming, requires larger volumes of solvents, and can lead to product loss on the column. |
| Distillation | Variable | Variable | Can be effective for separating non-volatile impurities. | Requires the compound to be thermally stable; may not separate isomers with similar boiling points. |
Experimental Protocols
Protocol 1: Recrystallization (General Guideline)
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For hydroxybenzaldehydes, solvents like hexane, toluene, or mixtures of hexane and ethyl acetate are often good starting points. Recrystallization from hexane has been suggested for a similar compound where the starting phenol (B47542) was the main impurity.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator.
Protocol 2: Column Chromatography (General Guideline)
-
Mobile Phase Selection: Using TLC, determine a mobile phase that provides good separation of this compound from its impurities, aiming for an Rf value of 0.3-0.4 for the product. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 3-Hydroxy-2-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Hydroxy-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the formylation of 2-methylphenol. The two primary reactions employed are the Reimer-Tiemann reaction and the Duff reaction.[1][2][3][4] Both reactions introduce an aldehyde group (-CHO) onto the phenol (B47542) ring.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: The most common impurities are typically positional isomers formed during the formylation process, unreacted starting materials, and byproducts from side reactions. The specific impurities depend on the synthetic route used.
-
Isomeric Impurities: The primary impurities are other isomers of hydroxy-methylbenzaldehyde. Given that the starting material is 2-methylphenol, the main isomeric byproduct is 5-Hydroxy-2-methylbenzaldehyde , where formylation occurs at the para-position relative to the hydroxyl group.[5][6][7]
-
Unreacted Starting Material: Residual 2-methylphenol is a common impurity if the reaction does not go to completion.
-
Byproducts from the Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base, which generates dichlorocarbene (B158193) as the reactive species.[2][3] Incomplete hydrolysis of the dichloromethyl intermediate can lead to trace amounts of corresponding chlorinated impurities.
-
Byproducts from the Duff Reaction: This reaction utilizes hexamethylenetetramine (HMTA).[1][4][5] Incomplete hydrolysis of the intermediate Schiff base can result in amine-containing byproducts. The reaction is also known to sometimes yield low product amounts.[8]
Q3: My reaction yield is very low. What are the potential causes and how can I improve it?
A3: Low yields in the synthesis of this compound can be attributed to several factors:
-
Suboptimal Reaction Conditions: The Reimer-Tiemann and Duff reactions are sensitive to temperature, reaction time, and the concentration of reagents. It is crucial to follow established protocols carefully. The Reimer-Tiemann reaction, for instance, can be highly exothermic and may require careful temperature control to prevent thermal runaways.[3]
-
Poor Reagent Quality: The purity of starting materials like 2-methylphenol, chloroform, and HMTA is critical. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
-
Inefficient Mixing: In biphasic reactions like the Reimer-Tiemann reaction, vigorous stirring or the use of a phase-transfer catalyst is necessary to ensure the reactants come into contact.[2][3]
-
Product Degradation: The aldehyde product can be sensitive to oxidation or other degradation pathways under harsh reaction conditions.
To improve the yield, consider optimizing reaction parameters, ensuring the purity of your reagents, and employing efficient mixing techniques.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Presence of a major isomeric impurity in the final product. | The formylation reaction lacks complete regioselectivity, leading to the formation of both ortho and para isomers. | Optimize the reaction conditions to favor the formation of the desired ortho isomer. For the Reimer-Tiemann reaction, this can sometimes be influenced by the choice of base and solvent. For the Duff reaction, ortho-formylation is generally preferred unless the ortho positions are sterically hindered.[4] Purification via column chromatography or fractional crystallization can be employed to separate the isomers. |
| Significant amount of unreacted 2-methylphenol observed. | The reaction did not proceed to completion. This could be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reactants. | Increase the reaction time or temperature according to the protocol. Ensure the formylating agent (chloroform/base or HMTA) is used in a sufficient molar excess. Monitor the reaction progress using Thin Layer Chromatography (TTC) to determine the optimal reaction time. |
| Product appears discolored or contains polymeric material. | This may be due to side reactions, such as oxidation of the phenol or polymerization of the aldehyde product, often caused by excessive heat or the presence of impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessively high temperatures. Purification of the crude product by techniques like sublimation or crystallization can help remove colored impurities and polymers.[9] |
| Difficulty in isolating the product from the reaction mixture. | In the Reimer-Tiemann reaction, the product may form a complex mixture. In the Duff reaction, the hydrolysis of the intermediate may be incomplete. | For the Reimer-Tiemann reaction, a thorough workup involving acidification and extraction is necessary. For the Duff reaction, ensure complete hydrolysis of the intermediate by adjusting the pH and allowing sufficient time for the reaction. |
Experimental Protocols
Synthesis of this compound via Reimer-Tiemann Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methylphenol in an aqueous solution of sodium hydroxide.
-
Addition of Chloroform: While vigorously stirring the solution, slowly add chloroform. The reaction is often biphasic.[2][3]
-
Reaction: Heat the mixture at a controlled temperature (typically 60-70°C) for several hours. The reaction can be exothermic, so careful temperature management is crucial.[3]
-
Workup: After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to a pH of 4-5.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization.[6]
Visualizations
Logical Troubleshooting Flow for Impurity Analysis
References
- 1. synarchive.com [synarchive.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. adda247.com [adda247.com]
- 8. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in the formylation of o-cresol
Welcome to the technical support center for troubleshooting the formylation of o-cresol (B1677501). This guide provides detailed answers to frequently asked questions and solutions to common problems encountered during the synthesis of hydroxy-methylbenzaldehyde derivatives from o-cresol.
Frequently Asked Questions (FAQs)
Q1: My formylation of o-cresol is resulting in a very low overall yield. What are the general causes?
Low yields in the formylation of o-cresol can arise from several factors, ranging from reagent quality to reaction conditions and workup procedures. The primary causes include incomplete reactions, decomposition of materials, formation of side products, and loss of product during purification.[1][2]
A systematic approach to troubleshooting is crucial. Start by ensuring all reagents are pure and reaction conditions are precisely controlled. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[3]
Table 1: General Troubleshooting for Low Yield in o-Cresol Formylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low overall yield of formylated products | Incomplete reaction | - Increase reaction time or temperature cautiously. - Ensure all reagents (o-cresol, solvents, catalysts) are pure and anhydrous where required.[1][4] - Verify accurate calculation and weighing of reagents.[2] |
| Decomposition of starting material or product | - Lower the reaction temperature. Harsh conditions can degrade phenols and aldehydes.[1] - Consider a milder formylation method if decomposition persists.[1] | |
| Difficult workup leading to product loss | - Optimize extraction and purification procedures.[1] - Avoid vigorous shaking during liquid-liquid extraction to prevent emulsion formation.[5] - Thoroughly rinse all glassware and drying agents to recover all product.[2] |
| Low yield of the desired isomer | Poor regioselectivity | - The substitution pattern of o-cresol allows formylation at two positions (C4 and C6). - Switch to a more regioselective formylation method (e.g., Magnesium-mediated formylation for ortho-selectivity).[1] - Modify reaction conditions, as selectivity can be temperature and solvent-dependent. |
Q2: I'm observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
The formation of multiple products is a common issue. For o-cresol, side products typically include regioisomers, poly-formylated products, and polymers.
-
Regioisomers: The hydroxyl and methyl groups on o-cresol direct the electrophilic formylating agent to the C4 and C6 positions. This results in a mixture of 4-hydroxy-3-methylbenzaldehyde (B106927) and 2-hydroxy-3-methylbenzaldehyde. The ratio of these isomers depends heavily on the chosen formylation method.[1]
-
Di-formylation: Although less common due to the presence of two substituents, highly activating conditions can sometimes lead to the introduction of a second aldehyde group.[3][6] To minimize this, carefully control the stoichiometry by reducing the amount of the formylating agent relative to the o-cresol.[3]
-
Resin/Polymer Formation: Phenol-formaldehyde type resin formation is a significant side reaction, particularly in the Duff reaction or under harsh acidic/basic conditions.[3] To prevent this:
Caption: Possible mono-formylation products of o-cresol.
Method-Specific Troubleshooting Guides
Different formylation methods have unique challenges. Below are guides for common techniques used with phenols.
Guide 1: The Reimer-Tiemann Reaction
This classic method uses chloroform (B151607) and a strong base but often suffers from low yields.[7][8]
Q: My Reimer-Tiemann reaction has a very low yield. How can I improve it? A: The primary issue is often the biphasic nature of the reaction (aqueous hydroxide (B78521) and organic chloroform), which leads to poor mass transfer.[4][8]
-
Improve Mixing: Use vigorous mechanical stirring to maximize the interfacial area between the phases.[4]
-
Use a Phase-Transfer Catalyst (PTC): A PTC can shuttle the hydroxide ion into the organic phase, accelerating the reaction.
-
Add a Co-Solvent: Using a solvent like 1,4-dioxane (B91453) can help homogenize the reaction mixture.[4]
Q: How can I control the regioselectivity? A: The Reimer-Tiemann reaction typically favors ortho-formylation.[7] This is attributed to an interaction between the phenoxide ion and the dichlorocarbene (B158193) intermediate.[3][9] For o-cresol, this would favor the formation of 2-hydroxy-3-methylbenzaldehyde. However, achieving complete selectivity can be difficult.
Guide 2: The Duff Reaction
The Duff reaction uses hexamethylenetetramine (HMTA) and is known for ortho-selectivity but also for being generally inefficient.[6][10]
Q: The yield of my Duff reaction is poor. What modifications can I try? A: Traditional Duff reactions are often low-yielding.[10]
-
Use a Strong Acid Solvent: Using anhydrous trifluoroacetic acid (TFA) as the solvent instead of glycerol (B35011) or acetic acid can dramatically increase the reaction rate and yield.[3][4]
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction mechanism. Ensure all glassware and reagents are thoroughly dried.[4]
Q: I'm getting significant amounts of a tar-like polymer. What's causing this? A: This is likely a phenol-formaldehyde resin.[3] As mentioned in the general FAQs, this can be minimized by carefully controlling the HMTA:o-cresol stoichiometry and avoiding prolonged heating at high temperatures.[3]
Guide 3: Magnesium Chloride Mediated ortho-Formylation
This method is often highly regioselective for the ortho-position and can provide excellent yields, but it is highly sensitive to reaction conditions.[4][11]
Q: What is the most critical factor for success with the MgCl₂-mediated method? A: Strictly anhydrous conditions. The success of this reaction is critically dependent on the use of anhydrous magnesium chloride, paraformaldehyde, triethylamine (B128534), and solvent (typically THF).[4][5] The use of anhydrous MgCl₂ beads is particularly recommended over powder, as the powder can be difficult to keep perfectly dry.[4][5]
Q: My reaction is very slow or appears to have stalled. What should I do? A: While electron-donating groups like those on o-cresol should promote the reaction, slow conversion can still occur.[11]
-
Verify Anhydrous Conditions: The most common cause of failure is trace moisture.
-
Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration if necessary. Prolonged reaction times, however, may lead to byproducts.[5]
-
Check Reagent Equivalents: Ensure at least two equivalents of MgCl₂ and an excess of paraformaldehyde are used, as this can lead to a faster reaction and higher yield.[5]
Caption: A logical workflow for troubleshooting low yield.
Experimental Protocols
Protocol 1: Modified Duff Reaction using Trifluoroacetic Acid (TFA)
This protocol is adapted for its generally higher efficiency compared to the classic Duff reaction.[4]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-cresol (1 equivalent) and hexamethylenetetramine (HMTA, 2-3 equivalents) in anhydrous trifluoroacetic acid.
-
Reaction: Heat the mixture at 70-80°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a cold 4 M aqueous HCl solution.
-
Isolation: An aldehyde product may precipitate upon standing. If so, collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]
Protocol 2: Magnesium Chloride Mediated ortho-Formylation
This procedure is highly effective for regioselective ortho-formylation but requires strict adherence to anhydrous techniques.[4][5]
-
Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous magnesium chloride beads (2 equivalents) and dry paraformaldehyde (3 equivalents).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe, followed by the dropwise addition of dry triethylamine (2 equivalents). Stir the resulting slurry for 15 minutes at room temperature.
-
Substrate Addition: Add o-cresol (1 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 75°C). The mixture should develop a distinct color (e.g., orange-yellow). Maintain reflux for 4-8 hours, monitoring the reaction by TLC.[4]
-
Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 x volume) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. scienceinfo.com [scienceinfo.com]
- 9. byjus.com [byjus.com]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-Hydroxy-2-methylbenzaldehyde in Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-methylbenzaldehyde in condensation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during condensation reactions involving this compound.
Issue 1: Low or No Product Yield
Q: My condensation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and solutions?
A: Low yields in condensation reactions with this compound can stem from several factors, primarily related to its structure: the steric hindrance from the ortho-methyl group and the electronic effects of the hydroxyl group.
Potential Causes and Troubleshooting Solutions:
-
Steric Hindrance: The methyl group at the C2 position can physically block the approach of the nucleophile to the aldehyde's carbonyl carbon.[1][2][3]
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolonging the reaction time may also improve the yield. The use of a less bulky nucleophile or a smaller catalyst can also be beneficial.
-
-
Insufficient Catalyst Activity: The chosen base might not be strong enough to efficiently deprotonate the active methylene (B1212753) compound to form the required nucleophile.
-
Solution: While a strong base is needed, very strong bases can promote self-condensation.[4] For Knoevenagel-type reactions, consider using a slightly stronger, non-nucleophilic organic base like piperidine (B6355638) or pyrrolidine.[1] For Aldol-type reactions, a careful titration of the base concentration is crucial.
-
-
Reversible Reaction: Condensation reactions are often reversible. The water molecule formed as a byproduct can hydrolyze the product back to the starting materials.[5]
-
Solution: Employ methods to remove water from the reaction mixture as it forms. A Dean-Stark apparatus is effective for azeotropic removal of water with a suitable solvent (e.g., toluene). Alternatively, the use of molecular sieves can sequester the water byproduct.[1]
-
-
Deactivation by the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by the base, consuming the catalyst and potentially forming species that inhibit the reaction.
-
Solution: Using a slight excess of the base might be necessary to compensate for the amount that reacts with the hydroxyl group. Alternatively, protecting the hydroxyl group as an ether or an ester prior to the condensation reaction can be an effective strategy, followed by a deprotection step.
-
Issue 2: Formation of a Complex Mixture of Products
Q: My reaction is producing multiple products, making purification difficult. Why is this happening and how can I improve the selectivity?
A: The formation of multiple products is a common challenge in crossed aldol (B89426) or Knoevenagel condensations.[5][6] With this compound, this can be exacerbated by its potential for self-condensation and other side reactions.
Potential Causes and Troubleshooting Solutions:
-
Self-Condensation: If the reaction partner also has α-hydrogens, it can undergo self-condensation, leading to a mixture of four possible products in an aldol reaction.[5] this compound itself lacks α-hydrogens and thus cannot enolize to act as the nucleophile, which simplifies the potential product mixture. However, the ketone or other aldehyde it is reacting with can self-condense.
-
Solution: Use a reaction partner that does not have α-hydrogens if possible. If the partner must have α-hydrogens, slowly add it to a mixture of the this compound and the base. This ensures that the concentration of the enolizable component is kept low, minimizing its self-condensation.
-
-
Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo disproportionation to yield an alcohol and a carboxylic acid (Cannizzaro reaction).
-
Solution: Avoid using excessively strong bases or high concentrations of base. Milder reaction conditions are preferable.
-
-
Oxidation of the Phenolic Hydroxyl Group: The hydroxyl group can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents, leading to colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using purified, oxygen-free solvents can also be beneficial.
-
Issue 3: Tar Formation
Q: A significant amount of black, sticky tar is forming in my reaction vessel. What is causing this and how can I prevent it?
A: Tar formation is often a result of polymerization and extensive self-condensation side reactions, which can be promoted by high temperatures and strong bases.[7]
Potential Causes and Troubleshooting Solutions:
-
Excessive Heat: High temperatures can accelerate undesirable side reactions leading to polymerization and decomposition.[5][7]
-
Solution: Maintain a lower reaction temperature. Even if it slows down the desired reaction, it can significantly reduce tar formation.[7]
-
-
High Concentration of Base: A high concentration of a strong base can rapidly promote side reactions.[7]
-
Solution: Use a milder base or a catalytic amount of a strong base. Slow, dropwise addition of the base can help to control the reaction rate and prevent localized high concentrations that favor tar formation.[7]
-
-
Extended Reaction Times: While longer reaction times can sometimes improve the yield of the desired product, they can also lead to the accumulation of tarry byproducts.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Quench the reaction as soon as the formation of the desired product plateaus to prevent further side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when using this compound in a Knoevenagel condensation?
A1: The main side reactions in a Knoevenagel condensation with this compound include:
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor. A second molecule of the active methylene compound can then add to this product, leading to a 1,4-addition byproduct.
-
Polymerization: Under harsh conditions (high temperature, strong base), the starting material or the product can polymerize, contributing to tar formation.
-
Reaction at the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by the base. While this is often a reversible and benign step, it can sometimes lead to O-alkylation if an alkyl halide is present as an impurity or a reagent.
Q2: How does the steric hindrance from the ortho-methyl group affect the reactivity of this compound?
A2: The ortho-methyl group creates steric hindrance around the carbonyl group, which can slow down the rate of nucleophilic attack.[1][2][3] This can make the reaction more sluggish compared to unhindered benzaldehydes. To compensate for this, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary.[1]
Q3: Can this compound undergo a self-aldol condensation?
A3: No, this compound cannot undergo a self-aldol condensation because it does not have any α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group). The presence of an α-hydrogen is a prerequisite for the formation of an enolate ion, which is the nucleophilic species in an aldol reaction.[9]
Q4: What is the role of the hydroxyl group in the reactivity of this compound?
A4: The hydroxyl group has two main effects:
-
Electronic Effect: The hydroxyl group is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.
-
Acidity: The phenolic proton is acidic and will react with basic catalysts. This means that at least one equivalent of base is required to deprotonate the hydroxyl group before the condensation reaction can proceed if a strong base is used.
Data Presentation
Table 1: Illustrative Yields of a Knoevenagel Condensation Product of this compound with Malononitrile (B47326) under Various Conditions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol (B145695) | Reflux | 6 | 65 |
| 2 | Pyrrolidine (10) | Toluene | Reflux (Dean-Stark) | 4 | 85 |
| 3 | NaOH (5) | Water | 50 | 8 | 40 |
| 4 | None | None | 100 | 1 | 75 |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile to yield 2-(3-hydroxy-2-methylbenzylidene)malononitrile.
Materials:
-
This compound (1.0 mmol, 136.15 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of ethanol to the flask, followed by a magnetic stir bar.
-
Add piperidine (0.1 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Characterize the product using NMR, IR, and mass spectrometry, and determine its melting point.
Protocol 2: Crossed Aldol Condensation of this compound with Acetone (B3395972)
This protocol provides a general method for the crossed aldol condensation of this compound with acetone to minimize self-condensation of acetone.
Materials:
-
This compound (1.0 equiv.)
-
Acetone (10 equiv.)
-
Sodium hydroxide (B78521) (10% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv.) in a mixture of ethanol and acetone (10 equiv.).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the chilled mixture while stirring vigorously. Maintain the temperature below 10 °C.
-
Continue stirring the reaction mixture in the ice bath for a specified time (optimization may be required, e.g., 2-4 hours). A precipitate should form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding cold, dilute hydrochloric acid until the solution is neutral.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals thoroughly with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the purified product.
-
Dry the crystals and determine the melting point and yield.
Visualizations
Caption: Troubleshooting logic for low product yield.
Caption: Potential side reactions in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. reddit.com [reddit.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
How to avoid polymerization of 3-Hydroxy-2-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Hydroxy-2-methylbenzaldehyde during their experiments.
Troubleshooting Guide
Issue: Rapid Discoloration and Viscosity Increase of this compound Solution
Possible Cause: Polymerization of the aldehyde, potentially initiated by autoxidation or exposure to incompatible substances. Phenolic aldehydes are susceptible to self-condensation, especially under basic or acidic conditions, or in the presence of light and oxygen.
Solution:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote oxidative coupling and polymerization.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially ethers like THF or dioxane.
-
Inhibitor Addition: Consider the addition of a radical inhibitor.
-
pH Control: Maintain a neutral pH. Both acidic and basic conditions can catalyze aldol-type condensation reactions.
-
Light Protection: Store the compound and its solutions in amber vials or protect them from light to prevent photochemical reactions.
Issue: Formation of Precipitate in this compound Stock Solution
Possible Cause: Formation of insoluble oligomers or polymers. This can be exacerbated by temperature fluctuations and prolonged storage.
Solution:
-
Storage Temperature: Store the solid compound and its solutions at the recommended temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles.
-
Concentration: Prepare solutions at the lowest practical concentration for your experiment to reduce the likelihood of intermolecular reactions.
-
Fresh Preparation: Prepare solutions fresh before use whenever possible. If storage is necessary, follow the inhibitor and inert atmosphere recommendations above.
-
Filtration: If a precipitate has formed, it may be possible to filter the solution to remove the insoluble polymer, but the concentration of the active compound should be re-verified analytically.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound polymerization?
A1: The polymerization of this compound can occur through two primary pathways:
-
Acid/Base-Catalyzed Condensation: Similar to phenol-formaldehyde resin formation, under acidic or basic conditions, the aldehyde can undergo electrophilic aromatic substitution and condensation reactions between molecules, leading to the formation of methylene-bridged oligomers.
-
Autoxidation: The phenolic hydroxyl group and the aldehyde functionality are susceptible to oxidation, which can generate radical species. These radicals can initiate a chain reaction, leading to polymerization and the formation of colored byproducts.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: To minimize degradation and polymerization, the following storage conditions are recommended:
| Parameter | Solid Compound | Solutions |
| Temperature | 2-8°C | 2-8°C |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Under inert gas (Nitrogen or Argon) |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial) |
| Container | Tightly sealed container | Tightly sealed container with a septum |
| Inhibitor | Not typically added to the solid | See Q3 for recommendations |
Q3: Which inhibitors can be used to prevent the polymerization of this compound in solution, and at what concentration?
A3: Radical scavengers are effective in preventing autoxidation-initiated polymerization. The choice of inhibitor may depend on the specific application and downstream reactions.
| Inhibitor | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | A common and effective antioxidant. |
| Hydroquinone | 50 - 200 ppm | Another widely used inhibitor for aldehydes. |
It is crucial to verify that the chosen inhibitor does not interfere with the intended chemical reaction.
Q4: How can I detect the onset of polymerization in my this compound sample?
A4: The onset of polymerization can be monitored by the following methods:
-
Visual Inspection: Discoloration (yellowing or browning) and an increase in viscosity are qualitative indicators of degradation and polymerization.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to assess the purity of the compound and detect the formation of oligomers, which will appear as new peaks in the chromatogram, typically with longer retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show changes in the aromatic and aldehydic proton signals and the appearance of new signals corresponding to methylene (B1212753) bridges or other polymerization products.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage: Upon receipt, store the solid compound in its original container at 2-8°C, protected from light.
-
Dispensing Solid: For weighing and dispensing, bring the container to room temperature in a desiccator to prevent moisture condensation. Handle the solid in a glove box or under a gentle stream of inert gas.
-
Solution Preparation:
-
Use deoxygenated solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes).
-
If an inhibitor is required, add it to the solvent before dissolving the this compound.
-
Dissolve the compound under an inert atmosphere.
-
-
Solution Storage: Store the prepared solution in a tightly sealed amber vial with a septum at 2-8°C under an inert gas headspace.
Protocol 2: Quality Control by HPLC to Monitor Polymerization
-
Objective: To assess the purity of this compound and detect the presence of oligomers.
-
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample: 1 mg/mL solution of this compound in acetonitrile
-
-
Method:
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
A pure sample will show a major peak corresponding to this compound.
-
The presence of additional peaks, especially at later retention times, indicates the formation of more nonpolar oligomers.
-
Quantify the purity by calculating the peak area percentage. A significant decrease in the main peak area over time, coupled with the appearance of new peaks, confirms polymerization.
-
Visualizations
Figure 1. Logical workflow of potential polymerization pathways for this compound.
Figure 2. Recommended experimental workflow for handling this compound.
Technical Support Center: Improving Regioselectivity of 2-Methylphenol Formylation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 2-methylphenol (o-cresol) formylation.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho- and para-formylated products during the formylation of 2-methylphenol?
A1: The hydroxyl group of 2-methylphenol is an activating, ortho-, para- directing group in electrophilic aromatic substitution.[1] This means the formylating agent can attack the positions ortho and para to the hydroxyl group. For 2-methylphenol, the possible products are 3-methylsalicylaldehyde (ortho-formylation) and 4-hydroxy-3-methylbenzaldehyde (B106927) (para-formylation). The ratio of these isomers is influenced by the reaction method and conditions.[1]
Q2: Which formylation method is best for selectively obtaining the ortho-isomer (3-methylsalicylaldehyde)?
A2: For high ortho-selectivity, the Magnesium Chloride/Paraformaldehyde method (also known as the Casnati-Skattebøl formylation) is highly recommended.[2][3] This method has been reported to give exclusively ortho-formylation for many phenols, including 2-methylphenol.[2][4] The Duff and Reimer-Tiemann reactions also generally favor ortho-formylation, but may produce small amounts of the para-isomer.[1]
Q3: How can I favor the formation of the para-isomer (4-hydroxy-3-methylbenzaldehyde)?
A3: While most standard methods favor ortho-formylation, para-selectivity can be enhanced under specific conditions. In the Reimer-Tiemann reaction, the addition of cyclodextrins can increase the yield of the para-isomer by sterically hindering the ortho positions.[1]
Q4: What is the role of the methyl group in the regioselectivity of 2-methylphenol formylation?
A4: The methyl group is an electron-donating group, which further activates the aromatic ring for electrophilic substitution.[1] In 2-methylphenol, the positions ortho and para to the hydroxyl group are activated. The methyl group at the 2-position sterically hinders one of the ortho positions, leaving the other ortho position (C6) and the para position (C4) as the primary sites for formylation.
Troubleshooting Guides
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of formylated products | - Incomplete reaction. - Decomposition of starting material or product. - Suboptimal reaction conditions. | - Increase reaction time or temperature, monitoring by TLC. - Use milder reaction conditions if decomposition is observed. - Ensure all reagents are pure and anhydrous, especially for the MgCl₂/paraformaldehyde method.[4] |
| Formation of a significant amount of the para-isomer | - Reaction conditions favoring para-substitution. - Use of a non-selective formylation method. | - For the Reimer-Tiemann reaction, avoid additives like cyclodextrins if the ortho-isomer is desired.[1] - Switch to a more ortho-selective method like the MgCl₂/paraformaldehyde protocol.[2] |
| Formation of multiple byproducts (e.g., di-formylation, polymers) | - The aromatic ring is highly activated. - Reaction conditions are too harsh. - Incorrect stoichiometry of reagents. | - Use milder reaction conditions (lower temperature, shorter reaction time).[1] - In the Duff reaction, carefully control the stoichiometry of hexamethylenetetramine to favor mono-formylation.[5] - For reactions using formaldehyde, a formaldehyde-to-phenol ratio of less than one can minimize polymer formation.[5] |
| Difficulty in separating ortho- and para-isomers | - Similar polarities of the isomers. | - Optimize column chromatography conditions (e.g., solvent system, gradient). - Consider fractional crystallization as an alternative separation method. |
Data Presentation
Table 1: Comparison of Formylation Methods for 2-Methylphenol
| Method | Primary Product | Yield (%) | Ortho:Para Ratio | Key Reagents | Reference(s) |
| MgCl₂/Paraformaldehyde | 3-Methylsalicylaldehyde | 99 | Exclusively ortho | MgCl₂, Et₃N, Paraformaldehyde | [6][7] |
| Duff Reaction | 3-Methylsalicylaldehyde | Generally low to moderate | Predominantly ortho | Hexamethylenetetramine, Acid | [8] |
| Reimer-Tiemann Reaction | 3-Methylsalicylaldehyde | 30-50 (for phenol) | ~2.2:1 (for phenol) | Chloroform (B151607), Strong Base | [1][9] |
| Vilsmeier-Haack Reaction | Varies | Good | Dependent on substrate | POCl₃, DMF | [10][11] |
Experimental Protocols
Protocol 1: Highly Ortho-Selective Formylation using MgCl₂ and Paraformaldehyde
This method is highly recommended for obtaining 3-methylsalicylaldehyde with excellent regioselectivity.[2][4]
Materials:
-
2-Methylphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (B52724)
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).[4]
-
Add anhydrous THF or acetonitrile via syringe.[4]
-
Add triethylamine (2 equivalents) dropwise and stir the mixture for 10 minutes.[4]
-
Add 2-methylphenol (1 equivalent) dropwise to the mixture.[4]
-
Heat the reaction mixture to a gentle reflux (approximately 75°C) for 2-4 hours. The reaction progress can be monitored by TLC.[4]
-
Cool the reaction mixture to room temperature and add diethyl ether.[4]
-
Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the product by column chromatography or recrystallization if necessary.[4]
Protocol 2: Ortho-Formylation via the Duff Reaction
The Duff reaction is a classic method that generally favors ortho-formylation of phenols.[1]
Materials:
-
2-Methylphenol
-
Hexamethylenetetramine (hexamine)
-
Glacial Acetic Acid or Trifluoroacetic Acid
-
Aqueous Sulfuric Acid (H₂SO₄)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Combine 2-methylphenol and hexamethylenetetramine in a suitable flask.[1]
-
Add an acidic medium such as glacial acetic acid.[1]
-
Heat the reaction mixture to 100-150°C for several hours.[1]
-
Cool the mixture and add aqueous H₂SO₄ to hydrolyze the intermediate imine, then heat to complete the hydrolysis.[1]
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product.[1]
-
Purify by column chromatography or recrystallization.
Protocol 3: Reimer-Tiemann Reaction
This reaction also typically yields the ortho-product as the major isomer.[12]
Materials:
-
2-Methylphenol
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Suitable organic solvent for extraction
Procedure:
-
Dissolve 2-methylphenol in an aqueous solution of NaOH (10-40%).[9]
-
Add an excess of chloroform to the biphasic solution.[9]
-
Stir the mixture vigorously at an elevated temperature (e.g., 70-80°C) for several hours.[9]
-
After the reaction is complete, cool the mixture and acidify with HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. The ortho and para isomers can be separated by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. synarchive.com [synarchive.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
Challenges in the scale-up synthesis of 3-Hydroxy-2-methylbenzaldehyde
Welcome to the technical support center for the scale-up synthesis of 3-Hydroxy-2-methylbenzaldehyde. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their challenges at scale?
A1: The primary routes start from 2-methylphenol (o-cresol). The main challenge is achieving regioselectivity to introduce the aldehyde group at the C3 position. Common methods include:
-
Duff Reaction : This method uses hexamethylenetetramine in an acidic medium. While it can be effective, yields are often moderate, and the reaction requires anhydrous conditions initially, which can be challenging to maintain at a large scale.[1]
-
Reimer-Tiemann Reaction : A classic method for ortho-formylation of phenols using chloroform (B151607) and a strong base.[2] Key challenges during scale-up include low yields (often 35-60%), the formation of significant tar-like byproducts, and the generation of isomeric impurities.[3][4] The reaction is also highly exothermic and requires careful temperature control.
-
Magnesium-Mediated Ortho-Specific Formylation : This is often a more selective method that can provide higher yields of the desired ortho-isomer.[5] However, it involves organometallic intermediates, which can be sensitive to air and moisture, requiring stringent inert atmosphere conditions that add complexity and cost to the scale-up process.
Comparison of Common Synthesis Routes
| Synthesis Route | Key Reagents | Typical Yields | Key Scale-Up Challenges |
|---|---|---|---|
| Duff Reaction | o-cresol, Hexamethylenetetramine, Glyceroboric acid | Moderate (10-20%)[1] | Requires anhydrous conditions, moderate yields. |
| Reimer-Tiemann | o-cresol, Chloroform, NaOH/KOH | Low to Moderate (35-60%)[3][4] | Poor regioselectivity, tar formation, exothermic.[6] |
| Ortho-Specific Formylation | o-cresol, MgCl₂, Paraformaldehyde, Triethylamine (B128534) | High (>80%)[5] | Requires strictly inert atmosphere, moisture-sensitive reagents. |
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Safety is paramount during scale-up. Key hazards include:
-
Handling Corrosive Reagents : Many syntheses use strong acids and bases (e.g., NaOH, HCl), which are highly corrosive.[7][8] Appropriate personal protective equipment (PPE) is mandatory.
-
Exothermic Reactions : Formylation reactions can be exothermic.[9] Inadequate heat dissipation in large reactors can lead to thermal runaway, causing a rapid increase in temperature and pressure.[10]
-
Toxic Chemicals : Reagents like chloroform (used in the Reimer-Tiemann reaction) are toxic and carcinogenic. Operations should be conducted in well-ventilated areas or closed systems.[8]
-
Product Hazards : this compound itself can cause skin and serious eye irritation.[11] Appropriate handling procedures should be in place to avoid contact.
Troubleshooting Guide
Issue 1: Low Product Yield or Incomplete Conversion
Question: My scale-up reaction is resulting in a significantly lower yield than the bench-scale experiment. What are the potential causes and solutions?
Answer: A drop in yield during scale-up is a common problem stemming from issues with mass and heat transfer, as well as reagent stoichiometry.[9][12]
Potential Causes & Recommended Solutions:
-
Inefficient Mixing : In larger reactors, simple magnetic stirring is insufficient. This can create "dead zones" with poor mixing, leading to localized concentration gradients and reduced reaction rates.[9]
-
Solution : Employ overhead mechanical stirring with an appropriately designed impeller (e.g., turbine or propeller stirrer) to ensure homogenous mixing throughout the reactor volume.
-
-
Poor Temperature Control : Larger volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.[13] If the reaction is endothermic, it may not reach the optimal temperature.
-
Solution : Use a jacketed reactor with a reliable thermostat to maintain the target temperature. For highly exothermic or endothermic processes, ensure the heating/cooling fluid has sufficient capacity.
-
-
Moisture Sensitivity : If using an organometallic route (e.g., ortho-lithiation or magnesium-mediated formylation), trace amounts of water can quench the reactive species.
-
Solution : Rigorously dry all glassware, solvents, and reagents. Purge the entire system with an inert gas (Nitrogen or Argon) before and during the reaction.[13]
-
-
Incorrect Stoichiometry : Inaccurate measurement of reagents on a large scale can lead to incomplete conversion.
-
Solution : Double-check all calculations and use calibrated scales and liquid transfer systems. For critical reagents, consider performing a titration or other analysis to confirm concentration before use.[12]
-
Issue 2: Formation of Isomeric Impurities
Question: My final product is contaminated with a significant amount of the 5-hydroxy-2-methylbenzaldehyde (B1195015) isomer. How can I improve the regioselectivity of the formylation?
Answer: Achieving high regioselectivity is a critical challenge in aromatic substitution reactions. The choice of synthetic method and reaction conditions are the most important factors.
Potential Causes & Recommended Solutions:
-
Reaction Method : The Reimer-Tiemann reaction is known to produce a mixture of ortho and para isomers.[14] For a substituted phenol (B47542) like o-cresol, formylation can occur at different positions.
-
Solution : Switch to a more regioselective method. Ortho-specific formylation directed by a metal-chelation mechanism (e.g., using MgCl₂) is highly effective for directing the aldehyde group to the position adjacent to the hydroxyl group.[5]
-
-
Reaction Temperature : Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Solution : Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform temperature optimization studies at a small scale to identify the ideal balance.
-
-
Solvent Effects : The solvent can influence the transition state of the reaction, thereby affecting the isomer ratio.
-
Solution : Experiment with different solvents. Aprotic solvents are often used for directed ortho-metalation reactions.[5] For other methods, changing solvent polarity may alter the product distribution.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the crude product. It contains a dark, tarry substance and the isomeric impurity is difficult to remove by crystallization.
Answer: Purification is often a major bottleneck in scaling up production. A multi-step approach may be necessary.
Potential Causes & Recommended Solutions:
-
Tar Formation : This is very common in reactions like the Reimer-Tiemann synthesis, arising from side reactions and polymerization.[3]
-
Solution 1 (Pre-treatment) : Before extraction, perform a steam distillation if the product is volatile enough. This can sometimes separate the desired aldehyde from non-volatile tars.[4]
-
Solution 2 (Adsorbent Treatment) : After dissolving the crude product in a suitable solvent, treat the solution with activated carbon (e.g., Norit).[15] This can effectively adsorb colored impurities and tarry materials. Filter the mixture before proceeding to crystallization.
-
-
Ineffective Crystallization : If the desired product and the isomeric impurity have similar solubilities, they may co-crystallize.
-
Solution 1 (Solvent Screening) : Experiment with a variety of recrystallization solvents or solvent mixtures (e.g., toluene/heptane, ethanol/water). The goal is to find a system where the desired product has significantly lower solubility than the impurity at cold temperatures.
-
Solution 2 (Bisulfite Adduct Formation) : Aldehydes react with sodium bisulfite to form solid adducts, which can often be selectively precipitated, filtered, and then hydrolyzed back to the pure aldehyde. This is a classic purification technique that can be very effective for separating aldehydes from non-aldehyde impurities.
-
Experimental Protocol: Ortho-Specific Formylation of 2-Methylphenol
This procedure is adapted from methods that offer high regioselectivity for ortho-formylation and is suitable for scale-up.[5]
1. Reagent Preparation and Reactor Setup:
-
Set up a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and an inert gas (N₂) inlet/outlet.
-
Ensure the entire system is dry by heating under vacuum or purging extensively with N₂.
-
Charge the reactor with anhydrous acetonitrile (B52724) (solvent) and anhydrous magnesium chloride (MgCl₂).
2. Reaction:
-
Add triethylamine (Et₃N) to the suspension under a nitrogen atmosphere.
-
Slowly add 2-methylphenol (o-cresol) to the mixture while stirring. An exothermic reaction may be observed; maintain the temperature below 40°C.
-
Heat the mixture to a gentle reflux (around 75-80°C) and add paraformaldehyde in portions.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
3. Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separate vessel containing cold 1N hydrochloric acid (HCl) to quench the reaction and dissolve magnesium salts. Caution : Gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer successively with water and brine.
4. Purification:
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene-heptane) to yield pure this compound.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. nbinno.com [nbinno.com]
- 3. US3365500A - Hydroxybenzaldehyde process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101270037B - The method for preparing p-hydroxybenzaldehyde by Reimer-Tiemann reaction - Google Patents [patents.google.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. benchchem.com [benchchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Characterization of byproducts in 3-Hydroxy-2-methylbenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the characterization of byproducts in the synthesis of 3-Hydroxy-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis, which typically involves the electrophilic formylation of 2-methylphenol (o-cresol).
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve selectivity for this compound?
A1: The most common isomeric byproduct in the formylation of 2-methylphenol is 4-Hydroxy-3-methylbenzaldehyde . This occurs because the hydroxyl group activates both ortho and para positions for electrophilic substitution. The desired product results from formylation at the C6 position (ortho), while the byproduct comes from formylation at the C4 position (para).
Troubleshooting Strategies:
-
Reaction Type: Certain formylation reactions exhibit strong ortho-selectivity, often due to chelation or specific interactions between the reagent and the hydroxyl group. The Reimer-Tiemann reaction, for instance, often favors the ortho product.[1]
-
Temperature Control: Lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product, which is often the desired ortho isomer.[2]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the regioselectivity. Experimenting with different solvents may be necessary.
-
Identification: The isomers can be differentiated and quantified using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is ideal for separating the two isomers, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the substitution pattern of each isolated compound.[3]
Q2: I am observing significant resin or polymer formation in my reaction vessel. What is causing this and how can I prevent it?
A2: Phenol-formaldehyde resin formation is a known side reaction, particularly under acidic or basic conditions when using formaldehyde (B43269) or its equivalents (like hexamethylenetetramine in the Duff reaction).[1] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[1]
Troubleshooting Strategies:
-
Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible to minimize polymerization.[1]
-
Temperature Management: Avoid excessively high temperatures, which accelerate the polymerization process.[1]
-
Minimize Reaction Time: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or HPLC and stop the reaction as soon as the starting material is consumed to prevent further side reactions.[1][4]
Q3: My yield is low, and I have a lot of unreacted 2-methylphenol. How can I drive the reaction to completion?
A3: Incomplete conversion is a common issue. The reactivity of the formylating agent and the reaction conditions are key factors.
Troubleshooting Strategies:
-
Choice of Formylating Agent: Ensure the formylating agent is sufficiently reactive. For example, in the Vilsmeier-Haack reaction, the Vilsmeier reagent (generated from DMF and POCl₃) is a potent electrophile.[2][5] In the Duff reaction, the activity of hexamethylenetetramine (HMTA) is acid-dependent.[1]
-
Reaction Conditions: Increase the reaction temperature or time cautiously, while monitoring for an increase in byproduct formation.
-
Catalyst: In some methods, like the Gattermann reaction, a Lewis acid catalyst is required. Ensure the catalyst is pure and active.[5]
Q4: What is the best way to purify the crude product mixture?
A4: The purification strategy depends on the physical properties of the products and byproducts.
-
Column Chromatography: This is the most effective method for separating the desired this compound from its isomer (4-Hydroxy-3-methylbenzaldehyde) and other non-polar byproducts.[3]
-
Alkaline Wash: If acidic byproducts like over-oxidized carboxylic acids are present, an alkaline wash during the work-up can help remove them.[3]
-
Recrystallization/Distillation: If the crude product is a solid, recrystallization may be effective. For liquid products, distillation under reduced pressure can be used for purification.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence product distribution in phenol (B47542) formylation reactions. While specific to the cited examples, these principles are directly applicable to optimizing the synthesis of this compound.
Table 1: Influence of Reagent Stoichiometry on Mono- vs. Di-formylation in the Duff Reaction.
| Phenolic Substrate | HMTA:Substrate Ratio | Mono-formylated Product Yield | Di-formylated Product Yield | Reference |
| p-cresol | 1:1 | High (not specified) | Lower (not specified) | [1] |
| p-cresol | Excess HMTA | Lower (not specified) | Higher (not specified) | [1] |
This table illustrates that controlling the stoichiometry of the formylating agent is critical to prevent multiple additions.
Table 2: Effect of Reaction Conditions on ortho:para Isomer Ratio in the Reimer-Tiemann Reaction.
| Phenolic Substrate | Base | Solvent | Temperature (°C) | ortho:para Ratio | Reference |
| Phenol | High base concentration | Biphasic | Not specified | 2.21:1 | [1] |
| β-naphthol | NaOH | Ethanol/Water | 70-80 | Not specified | [1] |
This table demonstrates that reaction parameters directly influence the regioselectivity of the formylation.
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation and Purity Assessment
This protocol provides a general framework for separating this compound from its primary isomer and other impurities.[6][7]
-
Instrumentation: HPLC system with a UV-Vis detector, column oven, and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing 0.1% formic or phosphoric acid to ensure good peak shape.[6][7] A typical starting point could be a 40:60 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm, or the absorption maximum (λmax) determined by UV-Vis spectroscopy.[6][7]
-
Sample Preparation: Accurately weigh and dissolve the crude sample in the mobile phase to a concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Analysis: Inject a blank (mobile phase), followed by a standard of the pure product (if available), and then the crude sample. Identify peaks by retention time and quantify by peak area.
Protocol 2: GC-MS for Volatile Byproduct Identification
This method is suitable for identifying volatile and semi-volatile impurities.[7][8]
-
Instrumentation: GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).[7]
-
Derivatization (Optional): To improve the volatility of the phenolic hydroxyl group, a silylation reaction can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
GC Conditions:
-
MS Conditions:
-
Sample Preparation: Dissolve approximately 1-2 mg of the crude sample in 1 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Analysis: Inject 1 µL of the prepared sample. Identify components by comparing their mass spectra with library databases (e.g., NIST).
Protocol 3: ¹H NMR for Structural Elucidation
This protocol is used for the definitive structural identification of the desired product and any isolated byproducts.[3]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.[3]
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The substitution pattern on the aromatic ring can be determined by analyzing the chemical shifts, integration values, and coupling constants (splitting patterns) of the aromatic protons. The presence and position of the aldehyde (-CHO), hydroxyl (-OH), and methyl (-CH₃) protons will confirm the structure.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and analysis of this compound.
Caption: Workflow for analysis and purification of the reaction mixture.
Caption: Potential reaction pathways in the formylation of 2-methylphenol.
References
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of 3-Hydroxy-2-methylbenzaldehyde and Its Isomers
A detailed guide for researchers and scientists on the NMR spectral characteristics of 3-Hydroxy-2-methylbenzaldehyde in comparison to its structural isomers, 2-hydroxy-3-methylbenzaldehyde (B1203309) and 3-hydroxy-4-methylbenzaldehyde, as well as the parent compound, salicylaldehyde. This guide provides a comprehensive analysis of their ¹H and ¹³C NMR spectra, supported by experimental data and protocols.
This guide offers an objective comparison of the nuclear magnetic resonance (NMR) spectral data for this compound and its key structural isomers. The distinct electronic environments of the protons and carbon atoms in these molecules, arising from the varied positions of the hydroxyl and methyl groups on the benzaldehyde (B42025) scaffold, give rise to unique chemical shifts and coupling constants in their respective ¹H and ¹³C NMR spectra. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug discovery and materials science.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of these benzaldehyde derivatives are characterized by distinct signals for the aldehydic proton, the hydroxyl proton, the methyl protons, and the aromatic protons. The chemical shifts of these protons are influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring.
| Compound | Aldehyde-H (δ, ppm) | Hydroxyl-H (δ, ppm) | Methyl-H (δ, ppm) | Aromatic-H (δ, ppm and J, Hz) |
| This compound | ~9.8-10.0 (s) | ~5.0-6.0 (br s) | ~2.2-2.4 (s) | ~6.8-7.5 (m) |
| 2-Hydroxy-3-methylbenzaldehyde | 9.85 (s)[1] | 11.25 (s)[1] | 2.23 (s)[1] | 7.36-7.38 (m, 2H), 6.91-6.90 (t, 1H, J = 7.5)[1] |
| 3-Hydroxy-4-methylbenzaldehyde | 9.90 (s) | 5.33 (s) | 2.33 (s) | 7.36 (dd, 1H, J = 7.8, 1.4), 7.30 (s, 1H), 7.29 (d, 1H, J = 5.5) |
| Salicylaldehyde | ~9.9 (s)[2] | ~11.1 (s)[2] | - | ~6.9-7.6 (m)[2] |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. "s" denotes a singlet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, "m" a multiplet, and "br s" a broad singlet.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbon are key indicators for differentiating between the isomers.
| Compound | Carbonyl-C (δ, ppm) | Aromatic-C (δ, ppm) | Methyl-C (δ, ppm) |
| This compound | ~192 | ~115-160 | ~15-20 |
| 2-Hydroxy-3-methylbenzaldehyde | ~196 | ~118-161 | ~15 |
| 3-Hydroxy-4-methylbenzaldehyde | ~192 | ~115-160 | ~20 |
| Salicylaldehyde | 196.5[3] | 117.7, 119.4, 120.9, 133.7, 136.7, 162.2[3] | - |
Experimental Protocols
General Procedure for NMR Sample Preparation and Analysis
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to cover the range of -2 to 12 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Logical Workflow for Spectral Analysis
The process of analyzing and comparing the NMR spectra of these isomers can be visualized as a systematic workflow. This begins with the acquisition of individual spectra and culminates in a comparative analysis to identify the specific isomer.
Caption: A flowchart illustrating the systematic process of NMR spectral analysis, from sample preparation to structural identification.
References
A Comparative Analysis of the Reactivity of 3-Hydroxy-2-methylbenzaldehyde and Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Hydroxy-2-methylbenzaldehyde and its structural analog, salicylaldehyde (B1680747). The presence of a methyl group ortho to the hydroxyl group in this compound introduces distinct steric and electronic effects that differentiate its reactivity from that of salicylaldehyde. This comparison is supported by spectroscopic data and established reaction mechanisms, providing a valuable resource for reaction planning and optimization in synthetic chemistry and drug discovery.
Introduction
Salicylaldehyde (2-hydroxybenzaldehyde) is a widely utilized precursor in the synthesis of a variety of compounds, including coumarins, Schiff bases, and other heterocyclic systems. Its reactivity is largely governed by the interplay between the aldehyde functionality and the adjacent hydroxyl group, which can participate in intramolecular hydrogen bonding. This compound, a substituted analog, presents an interesting case for comparative reactivity studies. The introduction of a methyl group at the 2-position, ortho to the hydroxyl group and meta to the aldehyde, is expected to modulate the electronic and steric environment of the molecule, thereby influencing its behavior in various chemical transformations.
Physicochemical and Spectroscopic Properties
A comparison of the fundamental properties and key spectroscopic data of the two aldehydes provides initial insights into their electronic structures.
| Property | This compound | Salicylaldehyde | Reference |
| Molecular Formula | C₈H₈O₂ | C₇H₆O₂ | [1] |
| Molecular Weight | 136.15 g/mol | 122.12 g/mol | [1] |
| ¹H NMR (Aldehyde H) | ~9.85 ppm (in CDCl₃) | ~9.85 - 9.9 ppm (in CDCl₃) | [2][3] |
| FTIR (C=O stretch) | Not explicitly found | ~1668 cm⁻¹ |
Note: Spectroscopic data can vary slightly based on solvent and experimental conditions.
The ¹H NMR chemical shifts for the aldehyde proton in both molecules are very similar, suggesting that the electronic environment of the formyl group is not dramatically altered by the remote methyl group in a non-polar solvent like CDCl₃.[2][3] However, subtle differences in reactivity are anticipated due to a combination of steric and electronic factors.
Theoretical Comparison of Reactivity
The primary differences in reactivity between this compound and salicylaldehyde can be attributed to the following factors:
1. Electronic Effects:
-
Inductive Effect: The methyl group in this compound is an electron-donating group (+I effect). This effect can slightly increase the electron density on the aromatic ring, potentially making the carbonyl carbon of the aldehyde slightly less electrophilic compared to that in salicylaldehyde.
-
Intramolecular Hydrogen Bonding: Both molecules can form an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This hydrogen bond lowers the energy of the ground state and can influence the reactivity of both the aldehyde and hydroxyl groups. The strength of this hydrogen bond might be subtly affected by the presence of the ortho-methyl group, although significant disruption is unlikely.
2. Steric Effects:
-
The methyl group in this compound is positioned ortho to the hydroxyl group. While it is meta to the aldehyde, it can exert some steric hindrance, particularly in reactions that involve the hydroxyl group or require a specific orientation of the molecule for the transition state. For reactions at the aldehyde, the steric hindrance from the meta-methyl group is expected to be minimal.
Based on these considerations, it is hypothesized that salicylaldehyde may exhibit slightly higher reactivity in nucleophilic addition reactions at the carbonyl group due to a marginally more electrophilic aldehyde carbon. Conversely, reactions involving the hydroxyl group of this compound might be sterically hindered to some extent.
Comparative Reactivity in Key Organic Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. It is a key reaction for the synthesis of coumarins from salicylaldehydes.
Expected Reactivity: Given the slightly deactivating (electron-donating) nature of the methyl group, this compound is expected to react slightly slower in Knoevenagel condensations than salicylaldehyde under identical conditions. However, for many synthetic purposes, this difference may not be substantial.
Caption: General workflow of the Knoevenagel condensation.
Schiff Base Formation
The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is another fundamental reaction.
Expected Reactivity: The formation of a Schiff base is also a nucleophilic addition to the carbonyl group. Similar to the Knoevenagel condensation, salicylaldehyde might react slightly faster than this compound due to the electronic effect of the methyl group. The steric hindrance from the meta-methyl group is not expected to play a significant role in this reaction.
Caption: Reaction pathway for Schiff base formation.
Experimental Protocols
The following are generalized experimental protocols for the Knoevenagel condensation and Schiff base formation, which can be adapted for both this compound and salicylaldehyde.
Protocol 1: Knoevenagel Condensation for Coumarin Synthesis
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
Active Methylene Compound (e.g., Diethyl malonate, 1.1 eq)
-
Base catalyst (e.g., Piperidine, 0.1 eq)
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve the substituted salicylaldehyde and the active methylene compound in the solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the base catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent.
Protocol 2: Schiff Base Formation
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., a few drops of glacial acetic acid, optional)
Procedure:
-
Dissolve the substituted salicylaldehyde in the solvent in a round-bottom flask.
-
Add the primary amine to the solution, followed by the acid catalyst if required.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, if the product precipitates, collect it by vacuum filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
The crude Schiff base can be purified by recrystallization.
Summary of Reactivity Comparison
The following diagram illustrates the key factors influencing the comparative reactivity of the two aldehydes.
Caption: Factors influencing the comparative reactivity.
Conclusion
References
A Comparative Guide to the Biological Activity of 3-Hydroxy-2-methylbenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activities of 3-Hydroxy-2-methylbenzaldehyde and its structural isomers. The positioning of the hydroxyl and methyl groups on the benzaldehyde (B42025) ring significantly influences the molecule's interaction with biological systems, leading to variations in their pharmacological profiles. While comprehensive, direct comparative studies on all isomers under uniform conditions are limited, this document synthesizes available preclinical data to provide an objective overview of their potential antimicrobial, antioxidant, and cytotoxic properties.
Isomers of this compound
The core structure of this compound can be rearranged to form several other isomers, each with a unique substitution pattern on the benzene (B151609) ring. The primary isomers of interest for this comparison, based on the rearrangement of the hydroxyl and methyl groups, include:
-
2-Hydroxy-3-methylbenzaldehyde
-
2-Hydroxy-4-methylbenzaldehyde
-
2-Hydroxy-5-methylbenzaldehyde
-
3-Hydroxy-4-methylbenzaldehyde
-
4-Hydroxy-2-methylbenzaldehyde
-
4-Hydroxy-3-methylbenzaldehyde
-
5-Hydroxy-2-methylbenzaldehyde
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the biological activities of various isomers. It is crucial to note that the data has been compiled from different sources, and direct comparison of absolute values may not be entirely accurate due to variations in experimental conditions.
| Isomer | Biological Activity | Assay | Cell Line / Organism | Result (IC50 / MIC) |
| 2-Hydroxy-4-methylbenzaldehyde | Cytotoxicity | MTT | SF-295 (Glioblastoma) | > 5.00 µg/mL[1] |
| Cytotoxicity | MTT | OVCAR-8 (Ovarian) | > 5.00 µg/mL[1] | |
| Cytotoxicity | MTT | HCT-116 (Colon) | > 5.00 µg/mL[1] | |
| Cytotoxicity | MTT | HL-60 (Leukemia) | > 5.00 µg/mL[1] | |
| Cytotoxicity | MTT | PBMC (Normal Cells) | > 5.00 µg/mL[1] | |
| 2-Hydroxy-5-methylbenzaldehyde | Cytotoxicity | MTT | SF-295 (Glioblastoma) | > 5.00 µg/mL[1] |
| Cytotoxicity | MTT | OVCAR-8 (Ovarian) | > 5.00 µg/mL[1] | |
| Cytotoxicity | MTT | HCT-116 (Colon) | > 5.00 µg/mL[1] | |
| Cytotoxicity | MTT | HL-60 (Leukemia) | > 5.00 µg/mL[1] | |
| Cytotoxicity | MTT | PBMC (Normal Cells) | > 5.00 µg/mL[1] | |
| Antimicrobial (as a Schiff base derivative) | Microdilution | S. aureus | 64 µg/mL[2] | |
| Antimicrobial (as a Schiff base derivative) | Microdilution | E. faecalis | 64 µg/mL[2] | |
| Antifungal (as a Schiff base derivative) | Microdilution | C. albicans | 128 µg/mL[2] | |
| 2-Hydroxy-3-methylbenzaldehyde | Antimicrobial | Data Not Available | ||
| Antioxidant | Data Not Available | |||
| Cytotoxicity | Data Not Available | |||
| 3-Hydroxy-4-methylbenzaldehyde | Antimicrobial | Data Not Available | ||
| Antioxidant | Data Not Available | |||
| Cytotoxicity | Data Not Available | |||
| 4-Hydroxy-2-methylbenzaldehyde | Antimicrobial | Data Not Available | ||
| Antioxidant | Data Not Available | |||
| Cytotoxicity | Data Not Available | |||
| 4-Hydroxy-3-methylbenzaldehyde | Antimicrobial | Data Not Available | ||
| Antioxidant | Data Not Available | |||
| Cytotoxicity | Data Not Available | |||
| 5-Hydroxy-2-methylbenzaldehyde | Antimicrobial | Data Not Available | ||
| Antioxidant | Data Not Available | |||
| Cytotoxicity | Data Not Available | |||
| This compound | Antimicrobial | Data Not Available | ||
| Antioxidant | Data Not Available | |||
| Cytotoxicity | Data Not Available |
IC50 (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan (B1609692).[1] These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test isomers for a specified duration (e.g., 24, 48, or 72 hours).[1] Include appropriate controls (e.g., vehicle control, untreated control).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[1]
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test isomers.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against concentration.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Concluding Remarks
The available data, although not exhaustive, suggests that the biological activities of hydroxy-methylbenzaldehyde isomers are highly dependent on their substitution patterns. The low cytotoxicity observed for 2-Hydroxy-4-methylbenzaldehyde and 2-Hydroxy-5-methylbenzaldehyde against both cancerous and normal cell lines indicates a potentially favorable safety profile for these specific isomers.[1] However, the lack of comprehensive data for all isomers in various assays highlights a significant area for future research. A systematic evaluation of all isomers under standardized conditions is necessary to establish definitive structure-activity relationships. Such studies would be invaluable for guiding the selection and optimization of lead compounds in drug discovery and development programs. Researchers are encouraged to use the provided protocols as a foundation for further investigation into the therapeutic potential of these compounds.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of 3-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 3-Hydroxy-2-methylbenzaldehyde and outlines the comprehensive validation of the molecular structure using modern spectroscopic techniques. The protocols and data presented herein serve as a robust reference for researchers in organic synthesis and medicinal chemistry, ensuring the unambiguous confirmation of the target compound's identity and purity.
Overview of Synthetic Methodologies
The synthesis of substituted hydroxybenzaldehydes is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, fragrances, and other fine chemicals. The primary challenge lies in achieving high regioselectivity and yield. Here, we compare two common formylation methods applicable to the synthesis of this compound from 2-methylphenol (o-cresol).
-
Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform (B151607) in a strong basic medium.[1][2] The reaction proceeds via the generation of an electrophilic dichlorocarbene (B158193) (:CCl₂) which attacks the electron-rich phenoxide ring.[1] For 2-methylphenol, this reaction can yield two primary isomers, making purification a critical subsequent step.
-
Vilsmeier-Haack Reaction: This is an alternative method that uses a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to formylate electron-rich aromatic rings.[3][4] It is often considered milder and can sometimes offer different selectivity compared to the Reimer-Tiemann reaction.[5]
This guide will focus on the detailed protocol for the Reimer-Tiemann reaction, a classic and effective method for this transformation.
Experimental Workflow and Protocols
A successful synthesis is underpinned by a logical workflow, from the initial reaction to the final characterization, ensuring the integrity of the final compound.
Caption: Experimental workflow for the synthesis and validation of this compound.
Synthesis Protocol: Reimer-Tiemann Reaction
This protocol is adapted from established procedures for the formylation of phenols.[6]
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 2-methylphenol (0.1 mol) in 50 mL of ethanol.
-
Base Addition: Add a solution of sodium hydroxide (B78521) (0.5 mol) in 100 mL of water to the flask. The mixture is heated to 60-70°C in a water bath with constant stirring.
-
Chloroform Addition: Add chloroform (0.12 mol) dropwise from the dropping funnel over 1 hour. Maintain the temperature and ensure the reflux is gentle. The solution will typically darken.
-
Reaction Completion: After the addition is complete, continue stirring at 70°C for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid (HCl) until it is acidic to litmus (B1172312) paper (pH ~2-3). This will precipitate the crude product.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to separate the desired this compound from other isomers and unreacted starting material.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Prepare a ~5-10 mg sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
FT-IR Spectroscopy: Analyze a small amount of the solid product directly using a universal ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Inject into a GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms) to obtain the retention time and electron ionization (EI) mass spectrum.
Spectroscopic Data and Structural Validation
The identity and purity of the synthesized this compound are confirmed by comparing the experimental data with expected values. Each technique provides complementary information to build a complete structural picture.
Caption: Correlation of spectroscopic methods to the structural information they provide.
Mass Spectrometry (MS)
This technique provides the molecular weight and information about the compound's fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z 136, corresponding to the molecular formula C₈H₈O₂.[7]
| m/z Value | Proposed Fragment | Interpretation |
| 136 | [C₈H₈O₂]⁺ | Molecular Ion (M⁺) |
| 135 | [M-H]⁺ | Loss of the aldehydic proton, a common fragmentation for benzaldehydes.[7] |
| 107 | [M-CHO]⁺ | Loss of the formyl radical, leading to a dihydroxytoluene cation.[7] |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment, common in aromatic compounds. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Methyl (-CH₃) C-H |
| ~2820 and ~2720 | C-H stretch | Aldehydic C-H (Fermi doublets) |
| 1700 - 1680 | C=O stretch | Aldehyde Carbonyl (-CHO) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information, confirming the carbon-hydrogen framework and the specific isomeric arrangement. The predicted data below is for a CDCl₃ solvent.
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| ~9.90 | s | - | 1H | Aldehyde (-CHO) |
| ~7.35 | t | ~7.8 | 1H | Ar-H (H5) |
| ~7.10 | d | ~7.6 | 1H | Ar-H (H4) |
| ~6.95 | d | ~8.0 | 1H | Ar-H (H6) |
| ~5.50 | s (broad) | - | 1H | Phenolic (-OH) |
| ~2.30 | s | - | 3H | Methyl (-CH₃) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~193.0 | Aldehyde Carbonyl (C=O) |
| ~155.0 | Ar-C (C3-OH) |
| ~138.0 | Ar-C (C1-CHO) |
| ~130.0 | Ar-C (C5) |
| ~125.0 | Ar-C (C2-CH₃) |
| ~122.0 | Ar-C (C6) |
| ~118.0 | Ar-C (C4) |
| ~16.0 | Methyl (-CH₃) |
Conclusion
The synthesis of this compound via the Reimer-Tiemann reaction provides a viable route to this valuable intermediate. However, due to potential isomer formation, rigorous purification and characterization are paramount. The combined application of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy is essential. This multi-faceted approach allows for the unambiguous confirmation of the molecular weight, functional groups, and precise connectivity, thereby validating the successful synthesis of the target compound and ensuring its suitability for subsequent applications in research and development.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 7. This compound | C8H8O2 | CID 585876 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of Hydroxy-Methylbenzaldehydes by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical aspect of quality control in the pharmaceutical and chemical industries. Hydroxy-methylbenzaldehyde isomers, key intermediates in the synthesis of various active pharmaceutical ingredients and specialty chemicals, often coexist and require precise analytical methods for their separation and quantification. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the isomeric purity analysis of hydroxy-methylbenzaldehydes, supported by detailed experimental protocols.
Comparison of HPLC Methods
Two primary reversed-phase HPLC (RP-HPLC) methods are presented for the purity assessment of hydroxy-methylbenzaldehyde isomers. Method A is designed for rapid screening and routine quality control, while Method B is optimized for high-resolution separation, making it ideal for in-depth impurity profiling and stability studies.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method A: Rapid Gradient | Method B: High-Resolution Isocratic |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Elution Mode | Gradient | Isocratic |
| Gradient/Isocratic Condition | 5% to 95% B in 15 min | 60% B |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Estimated Resolution (Rs) | Good resolution for process-related impurities. Partial co-elution of isomers possible.[1] | Excellent baseline separation of positional isomers and process-related impurities.[1] |
| Advantages | Fast analysis time, suitable for routine QC.[1] | Superior resolution of isomers, ideal for stability and impurity profiling.[1] |
| Disadvantages | May not fully resolve all positional isomers.[1] | Longer analysis time.[1] |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below. These protocols can be adapted for various hydroxy-methylbenzaldehyde isomers, such as 2-hydroxy-3-methylbenzaldehyde, 2-hydroxy-4-methylbenzaldehyde[2], and 2-hydroxy-5-methylbenzaldehyde[3].
Method A: Rapid Gradient Analysis
1. Materials and Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (85%)
-
Reference standards of hydroxy-methylbenzaldehyde isomers
-
Sample of hydroxy-methylbenzaldehyde for analysis
2. Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC grade acetonitrile.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the hydroxy-methylbenzaldehyde reference standard in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.[1]
-
Sample Solution: Accurately weigh and dissolve the hydroxy-methylbenzaldehyde sample in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.[1]
5. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution as described in Table 1.
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection: 254 nm[1]
-
Injection Volume: 10 µL[1]
6. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[1]
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.[1]
-
Inject the standard solution to determine the retention time and peak area of the main isomer.[1]
-
Inject the sample solution to identify and quantify any isomeric impurities.[1]
Method B: High-Resolution Isocratic Analysis
1. Materials and Reagents:
-
Same as Method A.
2. Equipment:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Phenyl-Hexyl column (4.6 x 250 mm, 5 µm)
3. Mobile Phase Preparation:
-
Prepare a mixture of 0.1% phosphoric acid in water and acetonitrile in a 40:60 (v/v) ratio. Filter and degas.
4. Standard and Sample Preparation:
-
Same as Method A.
5. Chromatographic Conditions:
-
Column: Phenyl-Hexyl (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution as described in Table 1.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detection: 254 nm[1]
-
Injection Volume: 10 µL[1]
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.[1]
-
Inject the standard solution to determine the retention time and peak area of the main isomer.[1]
-
Inject the sample solution to identify and quantify any isomeric impurities with high resolution.[1]
Visualizations
To illustrate the general workflow of the HPLC analysis for isomeric purity, the following diagram is provided.
References
A Comparative Guide to the DFT-Calculated Reactivity of 3-Hydroxy-2-methylbenzaldehyde and Its Isomers
A detailed analysis of the electronic structure and reactivity of hydroxybenzaldehyde isomers is crucial for researchers in drug discovery and materials science. This guide provides a comparative overview of the reactivity of 3-Hydroxy-2-methylbenzaldehyde, leveraging comprehensive Density Functional Theory (DFT) data from its well-studied isomer, 4-hydroxybenzaldehyde (B117250), to infer its chemical behavior.
Due to a lack of extensive published DFT studies on this compound, this guide utilizes data from a comprehensive analysis of 4-hydroxybenzaldehyde as a benchmark. The comparison of these isomers offers valuable insights into how the positioning of hydroxyl and methyl groups on the benzaldehyde (B42025) scaffold influences their electronic properties and overall reactivity. This approach allows for a scientifically grounded estimation of the reactivity of this compound.
Comparison of Calculated Electronic Properties
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining its chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.
While specific DFT data for this compound is not available in the cited literature, a detailed study on 4-hydroxybenzaldehyde provides the following quantitative data, which serves as our basis for comparison.[1][2][3]
Table 1: Calculated Electronic and Reactivity Descriptors for 4-Hydroxybenzaldehyde
| Parameter | Symbol | Value | Unit |
| HOMO Energy | EHOMO | -6.46 | eV |
| LUMO Energy | ELUMO | -1.45 | eV |
| HOMO-LUMO Gap | ΔE | 5.01 | eV |
| Ionization Potential | I | 6.46 | eV |
| Electron Affinity | A | 1.45 | eV |
| Chemical Potential | µ | -3.955 | eV |
| Chemical Hardness | η | 2.505 | eV |
| Electrophilicity Index | ω | 3.09 | |
| Max. Electronic Charge Transfer | ΔNmax | 1.57 |
Data obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[1][2][3]
Inferred Reactivity of this compound
The reactivity of this compound can be inferred by considering the electronic effects of its substituent positions relative to 4-hydroxybenzaldehyde.
-
Hydroxyl Group Position: In this compound, the hydroxyl group is meta to the aldehyde, whereas in 4-hydroxybenzaldehyde, it is in the para position. A para hydroxyl group has a stronger electron-donating resonance effect on the aldehyde group, which can influence the electronic properties. The meta position exerts a weaker, primarily inductive, electron-withdrawing effect.
-
Methyl Group Position: The methyl group in this compound is in the ortho position to the aldehyde. This ortho positioning can introduce steric hindrance, potentially affecting the accessibility of the aldehyde group for nucleophilic attack.[4][5] In a study comparing 2,4-dihydroxybenzaldehyde (B120756) with 4-hydroxybenzaldehyde, the ortho-hydroxyl group was found to significantly increase the activation energy for a condensation reaction, thereby hindering it.[4][5] A similar steric effect might be anticipated from the ortho-methyl group.
Based on these structural differences, it is plausible to hypothesize that this compound may exhibit a slightly larger HOMO-LUMO gap compared to an equivalent para-substituted isomer, suggesting a nuanced difference in its overall reactivity.
Computational Methodology
The data presented for 4-hydroxybenzaldehyde was obtained using a well-established computational protocol. These methods are standard for investigating the electronic structure and reactivity of organic molecules.
Protocol for DFT Calculations of 4-Hydroxybenzaldehyde: [1][2][3]
-
Software: The calculations were performed using the Gaussian 09W software suite, with molecular structures visualized using Gaussview 5.0.
-
Level of Theory: The geometry of the molecule was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set: The 6-31G(d,p) basis set was employed for all calculations.
-
Properties Calculated: Following geometry optimization, various electronic properties were determined, including the HOMO and LUMO energies, the molecular electrostatic potential (MEP), and global reactivity descriptors. Electronic spectra were simulated using the Time-Dependent DFT (TD-DFT) approach with the same functional and basis set.
Visualization of the DFT Workflow
The following diagram illustrates a typical workflow for a DFT study aimed at characterizing the reactivity of a molecule like this compound.
References
A Comparative Guide to the Synthetic Routes of 3-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 3-Hydroxy-2-methylbenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail common synthetic strategies, presenting experimental data and protocols to aid in the selection of the most suitable method for a given application.
Introduction
This compound is an aromatic aldehyde with the chemical formula C₈H₈O₂. Its synthesis can be approached through several distinct pathways, primarily involving the formylation of a substituted phenol (B47542) or the oxidation of a corresponding benzyl (B1604629) alcohol. The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired yield and purity, reaction scalability, and environmental considerations. This guide will focus on three primary approaches: the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the oxidation of 3-hydroxy-2-methylbenzyl alcohol.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound. It is important to note that direct, high-yield synthetic protocols specifically for this compound are not abundantly available in the literature, with many procedures focusing on the synthesis of its isomers. The data presented here is based on general methodologies for similar substrates, which may require optimization for this specific target molecule.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity |
| Reimer-Tiemann Reaction | o-Cresol (B1677501) | Chloroform (B151607) (CHCl₃), Sodium Hydroxide (B78521) (NaOH) | 60-70°C, aqueous solution | Low to Moderate (isomer mixture) | Requires extensive purification |
| Vilsmeier-Haack Reaction | o-Cresol | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 0°C to room temperature | Moderate to High | Generally good, may require chromatography |
| Oxidation | 3-Hydroxy-2-methylbenzyl alcohol | Dimethyl sulfoxide (B87167) (DMSO), Acid catalyst (e.g., HBr) | 100°C | Potentially high (based on analogous reactions) | Dependent on precursor purity and reaction selectivity |
Detailed Experimental Protocols
Reimer-Tiemann Reaction of o-Cresol
The Reimer-Tiemann reaction introduces a formyl group onto a phenolic ring, typically at the ortho position. When applied to o-cresol, a mixture of isomeric hydroxybenzaldehydes is expected, including this compound and 5-hydroxy-2-methylbenzaldehyde, making purification challenging.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve o-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (4 equivalents).
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform (1.5 equivalents) dropwise over a period of 1-2 hours. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute sulfuric acid until the pH is acidic.
-
Steam distill the mixture to separate the volatile aldehydes from non-volatile byproducts.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The resulting crude product, a mixture of isomers, requires purification by column chromatography or fractional distillation to isolate this compound.
Vilsmeier-Haack Reaction of o-Cresol
The Vilsmeier-Haack reaction is a milder method for formylating electron-rich aromatic rings and often provides better regioselectivity and higher yields compared to the Reimer-Tiemann reaction.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve o-cresol (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Oxidation of 3-Hydroxy-2-methylbenzyl alcohol
This two-step approach involves the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde. While potentially offering higher selectivity, it requires the preparation and isolation of an intermediate. A general procedure for the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde (B42025) using DMSO is described below.
Experimental Protocol (for Oxidation Step):
-
In a round-bottom flask, dissolve 3-hydroxy-2-methylbenzyl alcohol (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of an acid, such as hydrobromic acid (HBr).
-
Heat the reaction mixture to 100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography or distillation.
Logical Workflow for Method Selection
The selection of a suitable synthetic route for this compound depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.
A Comparative Guide to the Biological Activity of Schiff Bases Derived from Hydroxybenzaldehyde Isomers
This guide offers a comparative analysis of the biological activities of Schiff bases synthesized from the ortho-, meta-, and para-isomers of hydroxybenzaldehyde. The information presented is curated from various scientific studies to provide a comprehensive overview of their antimicrobial, antioxidant, and anticancer properties, intended as a resource for researchers, scientists, and drug development professionals.
Schiff bases, characterized by an azomethine group (-C=N-), are a versatile class of organic compounds that have attracted significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2][3] The efficacy of these compounds is often modulated by the nature and position of substituents on the aromatic rings of both the aldehyde and amine precursors.[1] This guide specifically focuses on the impact of the isomeric position of the hydroxyl group on the benzaldehyde (B42025) moiety on the resulting biological activities of the Schiff bases.
Comparative Analysis of Biological Activities
The position of the hydroxyl group on the benzaldehyde ring significantly influences the therapeutic properties of the resulting Schiff bases.
Antioxidant Activity
The antioxidant potential of Schiff bases is markedly affected by the position of the hydroxyl substituent. Studies consistently indicate that Schiff bases derived from ortho- and para-hydroxybenzaldehyde generally exhibit superior antioxidant activity compared to those derived from the meta-isomer.[1] This enhanced activity is often attributed to the greater ability of the ortho- and para-isomers to stabilize the phenoxyl radical formed during the antioxidant process through resonance.[1] In contrast, the meta-isomer lacks this direct resonance stabilization, leading to lower activity.[4]
| Schiff Base Precursor (Isomer) | Amine Precursor | Antioxidant Assay | IC₅₀ Value | Reference |
| ortho-hydroxybenzaldehyde | Various amines | DPPH Scavenging | Generally Lower | [1] |
| meta-hydroxybenzaldehyde | Various amines | DPPH Scavenging | Generally Higher | [1][4] |
| para-hydroxybenzaldehyde | Various amines | DPPH Scavenging | Generally Lower | [1] |
| Note: A lower IC₅₀ value indicates higher antioxidant activity. |
Antimicrobial Activity
While direct, comprehensive comparative studies of the antimicrobial activity across all three isomers are not extensively documented, numerous reports demonstrate the potent antimicrobial properties of Schiff bases derived from substituted benzaldehydes.[1] The antimicrobial efficacy is influenced by factors such as the specific microbial strain, the nature of the substituent on the benzaldehyde ring, and the type of amine used in the synthesis.[1][5] Metal complexes of these Schiff bases often show enhanced antimicrobial activity compared to the free ligands.[5][6][7]
| Schiff Base Precursor (Isomer) | Amine Precursor | Test Organism | MIC (µg/mL) | Reference |
| ortho-hydroxybenzaldehyde | Aromatic amines | S. aureus, E. coli | Varies | [8] |
| meta-hydroxybenzaldehyde | 4-amino-3-hydroxybenzoic acid | S. aureus, E. coli | Varies | [9] |
| para-hydroxybenzaldehyde | o-Phenyl-diamine | Gram (+) & Gram (-) | Varies | [6] |
| para-hydroxybenzaldehyde | L-glycine | S. aureus, E. coli | Varies | [7] |
| Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data is representative. |
Anticancer Activity
The anticancer potential of Schiff bases is a significant area of contemporary research.[10] The cytotoxic activity of these compounds against various cancer cell lines is often evaluated by determining their IC₅₀ values. While systematic comparisons of Schiff bases from all three hydroxybenzaldehyde isomers are limited, the available data suggests that the substitution pattern on the benzaldehyde ring plays a crucial role in their anticancer efficacy.[1] For instance, Schiff bases derived from 2-hydroxybenzaldehyde have been identified as promising anti-cancer agents, with some derivatives inducing apoptosis through modulation of signaling pathways like MAPK.[11]
| Schiff Base Precursor (Isomer) | Amine Precursor | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| ortho-hydroxybenzaldehyde | Various amines | MCF-7, A549, Huh7 | 10.14 - >30 | |
| ortho-hydroxybenzaldehyde (as 2,4-dihydroxy) | Various amines | PC3 | Varies | [10] |
| para-hydroxybenzaldehyde | Various amines | Not specified | Varies | [12] |
| Note: A lower IC₅₀ value indicates higher cytotoxic activity. Data is representative. |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the biological activities of Schiff bases are provided below.
General Synthesis of Schiff Bases from Hydroxybenzaldehyde Isomers
This protocol describes a general method for the condensation reaction between a hydroxybenzaldehyde isomer and a primary amine.[9][13]
Materials:
-
ortho-, meta-, or para-hydroxybenzaldehyde
-
A primary amine (e.g., aniline, 4-aminophenol, etc.)
-
Absolute Ethanol (B145695) or Methanol (B129727)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of the selected hydroxybenzaldehyde isomer in a suitable volume of absolute ethanol or methanol.
-
In a separate beaker, dissolve one molar equivalent of the primary amine in the same solvent and add it to the aldehyde solution.
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[13]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction is typically refluxed for 2-18 hours.[13] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold solvent to remove unreacted precursors, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the Schiff base to donate a hydrogen atom to the stable DPPH radical.[1]
Procedure:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the Schiff base solutions in methanol or DMSO.
-
In a 96-well plate or test tubes, mix the DPPH solution with the Schiff base solutions. A control containing only DPPH solution and solvent is also prepared.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
Antimicrobial Activity: Agar (B569324) Well Diffusion Method
This method assesses the antimicrobial activity by measuring the zone of inhibition.[7]
Procedure:
-
Prepare a nutrient agar medium and pour it into sterile Petri plates.
-
Once the agar solidifies, spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) over the surface.
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Add a fixed volume of the Schiff base solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells.
-
A well containing only the solvent serves as a negative control, and a standard antibiotic serves as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][13]
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Prepare serial dilutions of the Schiff base compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle control, and the IC₅₀ value is calculated.
Visualizations of Mechanisms and Pathways
Conclusion
The biological activity of Schiff bases derived from hydroxybenzaldehyde isomers is a promising area of research for developing new therapeutic agents.[1] The evidence strongly suggests that the position of the hydroxyl group on the benzaldehyde ring critically influences their antioxidant, antimicrobial, and anticancer properties. Specifically, ortho- and para-substituted phenolic Schiff bases have demonstrated enhanced antioxidant activity due to superior radical stabilization.[1] While direct comparative studies across all biological activities for the different isomers are not always available, the existing literature provides a strong foundation for future research. Further systematic investigation is warranted to fully elucidate the structure-activity relationships and to optimize the design of Schiff base derivatives for specific therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmrsti.com [ijmrsti.com]
- 6. Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 12. Experimental and theoretical studies of Schiff bases as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Metal Chelating Properties of 3-Hydroxy-2-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metal chelating properties of Schiff base derivatives of 3-Hydroxy-2-methylbenzaldehyde. Direct comparative studies on a series of these specific derivatives are limited in the existing literature. Therefore, this guide synthesizes available data on closely related Schiff bases derived from substituted salicylaldehydes and other hydroxybenzaldehydes to provide a framework for understanding their potential as metal chelators. Detailed experimental protocols are included to facilitate further research in this area.
Introduction: The Significance of Metal Chelation by this compound Derivatives
This compound is a versatile organic compound that serves as a precursor for the synthesis of various derivatives, most notably Schiff bases. These derivatives, characterized by an azomethine (-C=N-) group, are recognized for their ability to form stable complexes with a wide range of metal ions. This metal-chelating capability is of significant interest in medicinal chemistry and drug development. Dysregulation of metal ion homeostasis is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By sequestering excess metal ions, such as iron, copper, and zinc, these compounds can mitigate oxidative stress, inhibit the activity of metalloenzymes, and potentially modulate signaling pathways involved in inflammation and cell proliferation. The strategic design of this compound derivatives allows for the fine-tuning of their chelating affinity and selectivity, making them promising candidates for therapeutic intervention.
Synthesis of this compound Schiff Base Derivatives
The most common derivatives of this compound with metal-chelating properties are Schiff bases, formed by the condensation reaction with a primary amine.
General Experimental Protocol for Synthesis
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, amino acids, aliphatic amines)
-
Ethanol (B145695) or Methanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of warm ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with constant stirring for a duration of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid Schiff base precipitate is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Dry the purified product in a vacuum desiccator.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Comparative Analysis of Metal Chelating Properties
The following tables summarize the stability constants (log K) for various metal complexes with Schiff bases derived from related hydroxybenzaldehydes. A higher log K value indicates a more stable complex.
Table 1: Stability Constants (log K₁) of Divalent Metal Complexes with Salicylaldehyde-derived Schiff Bases
| Ligand (Schiff Base derived from) | Metal Ion | log K₁ | Method | Reference |
| Salicylaldehyde (B1680747) + m-aminophenol | Cu(II) | 9.90 | Potentiometric | [1] |
| Salicylaldehyde + m-aminophenol | Ni(II) | 6.70 | Potentiometric | [1] |
| Salicylaldehyde + m-aminophenol | Co(II) | 6.55 | Potentiometric | [1] |
| Salicylaldehyde + m-aminophenol | Zn(II) | 6.40 | Potentiometric | [1] |
| Salicylaldehyde + m-anisidine | Cu(II) | 8.18 | Potentiometric | [2] |
| Salicylaldehyde + m-anisidine | Ni(II) | 5.80 | Potentiometric | [2] |
| Salicylaldehyde + m-anisidine | Co(II) | 5.65 | Potentiometric | [2] |
| Salicylaldehyde + m-anisidine | Zn(II) | 5.50 | Potentiometric | [2] |
Table 2: Stability Constants (log K) of Metal Complexes with a Schiff Base from 2,3-Dihydroxybenzaldehyde
| Ligand (Schiff Base derived from) | Metal Ion | log K₁ | log K₂ | Method | Reference |
| 2,3-Dihydroxybenzaldehyde + Aniline | Cu(II) | 10.85 | 9.25 | Potentiometric | [3] |
| 2,3-Dihydroxybenzaldehyde + Aniline | Ni(II) | 7.95 | 6.10 | Potentiometric | [3] |
| 2,3-Dihydroxybenzaldehyde + Aniline | Co(II) | 7.50 | 5.90 | Potentiometric | [3] |
| 2,3-Dihydroxybenzaldehyde + Aniline | Zn(II) | 7.30 | 5.80 | Potentiometric | [3] |
The stability of the metal complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3] The nature and position of substituents on both the aldehyde and amine moieties significantly influence the stability of the resulting metal complexes through electronic and steric effects. For this compound derivatives, the presence of the electron-donating methyl group ortho to the hydroxyl group may enhance the electron density on the phenolic oxygen, potentially leading to stronger metal chelation compared to unsubstituted salicylaldehyde derivatives.
Experimental Protocols for Evaluating Metal Chelating Activity
Potentiometric Titration
This method is used to determine the stability constants of metal complexes in solution.
Materials:
-
Synthesized Schiff base ligand
-
Metal salt solution (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) of known concentration
-
Standardized NaOH solution (carbonate-free)
-
KNO₃ (to maintain constant ionic strength)
-
pH meter with a combined glass electrode
-
Thermostated reaction vessel
Procedure:
-
Prepare solutions of the ligand, metal salt, and nitric acid in a suitable solvent mixture (e.g., 50% ethanol-water) with a constant ionic strength maintained by KNO₃.
-
Titrate the following solutions against a standardized NaOH solution:
-
Acid titration: HNO₃ + KNO₃
-
Ligand titration: HNO₃ + KNO₃ + Ligand
-
Metal-ligand titration: HNO₃ + KNO₃ + Ligand + Metal salt
-
-
Record the pH values after each addition of NaOH.
-
Calculate the proton-ligand and metal-ligand stability constants from the titration curves using computational methods like the Calvin-Bjerrum technique as modified by Irving and Rossotti.[4]
UV-Vis Spectrophotometric Assay (Ferrous Ion Chelating Activity)
This assay measures the ability of a compound to compete with ferrozine (B1204870) for the chelation of ferrous ions (Fe²⁺).
Materials:
-
Synthesized Schiff base derivative
-
Ferrous chloride (FeCl₂) solution
-
Ferrozine solution
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the Schiff base derivative in methanol.
-
In a test tube, mix the sample solution with FeCl₂ solution.
-
Incubate the mixture at room temperature for 5 minutes.
-
Add ferrozine solution to initiate the reaction. The ferrozine forms a colored complex with the remaining free Fe²⁺.
-
After 10 minutes of incubation, measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.
-
A control is prepared without the Schiff base derivative.
-
The percentage of chelating activity is calculated using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration required to chelate 50% of the Fe²⁺ ions) can be determined from a plot of chelating activity versus sample concentration.
Potential Involvement in Signaling Pathways
The biological activities of hydroxybenzaldehyde derivatives, including their Schiff bases, are often linked to their antioxidant properties, which can be mediated by their metal-chelating capabilities. By sequestering redox-active metal ions, these compounds can reduce the formation of reactive oxygen species (ROS). Elevated ROS levels can activate pro-inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Some studies have shown that certain hydroxybenzaldehyde derivatives can suppress the activation of these pathways, leading to anti-inflammatory effects.[5][6] For instance, they may inhibit the phosphorylation of key proteins in the MAPK cascade (ERK, p38, JNK) and prevent the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory genes.[5][6] The metal-chelating action of this compound derivatives could contribute to these effects by reducing the metal-catalyzed generation of ROS that act as upstream activators of these signaling cascades.
Conclusion
Schiff base derivatives of this compound represent a promising class of compounds with significant metal-chelating potential. While direct comparative data for a series of these specific derivatives is an area for future research, the analysis of related structures provides a strong indication of their ability to form stable complexes with various metal ions. The provided experimental protocols offer a standardized approach for the synthesis and evaluation of these compounds. Further investigation into the relationship between their metal-chelating properties and their effects on key signaling pathways will be crucial for the development of novel therapeutic agents for a range of diseases.
References
- 1. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. journalijar.com [journalijar.com]
- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxy-2-methylbenzaldehyde
This guide provides immediate and essential safety protocols for handling 3-Hydroxy-2-methylbenzaldehyde in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards/Regulations |
| Eye and Face Protection | Chemical goggles or safety glasses with side shields. A face shield may also be necessary. | 29 CFR 1910.133, European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton). It is advised to replace damaged gloves immediately. | 29 CFR 1910.138.[1][3] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat, one-piece coverall, or a hooded two-piece chemical splash suit.[1][4] | - |
| Respiratory Protection | In case of inadequate ventilation or dust formation, wear a NIOSH-approved air-purifying respirator with an appropriate filter (e.g., P2 filter for particulates).[5] | 29 CFR 1910.134.[1] |
| Foot Protection | Safety shoes are recommended. | 29 CFR 1910.136.[1] |
Hazard Summary and First Aid
| Hazard | Description | First Aid Measures |
| Inhalation | May cause respiratory irritation.[1][2] Harmful if inhaled.[1] | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Causes skin irritation.[1][6] | Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Causes serious eye damage or irritation.[1][5][7] | Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Harmful if swallowed.[1][5][7] | Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[8] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area to avoid breathing dust, mist, or spray.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[2]
-
Keep the container tightly closed and stored under an inert gas as the material may be air and moisture sensitive.[1]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents or bases.[1][2]
Accidental Release Measures:
-
Evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.[9]
-
For solid spills, sweep or shovel into a suitable container for disposal, minimizing dust generation.[1]
-
Prevent the substance from entering drains or water courses.[5][10]
Disposal Plan:
-
Dispose of contents and container in accordance with licensed collector's sorting instructions.[1]
-
Waste should be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Do not empty into drains.[2]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. ekincikimya.com.tr [ekincikimya.com.tr]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. carlroth.com [carlroth.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. giantchemsolutions.com [giantchemsolutions.com]
- 10. chemstock.ae [chemstock.ae]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
